Hydrodolasetron
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
127951-99-9 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1 |
InChI 键 |
MLWGAEVSWJXOQJ-NRVGHSGUSA-N |
手性 SMILES |
C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 |
规范 SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
外观 |
White Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.; 1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester |
产品来源 |
United States |
Foundational & Exploratory
The Pivotal Role of Hydrodolasetron: Unmasking the True Efficacy of Dolasetron
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dolasetron, a potent and selective 5-HT3 receptor antagonist, has long been a valuable tool in the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative care. However, a deeper pharmacological investigation reveals that the clinical efficacy of dolasetron is not attributable to the parent drug itself, but rather to its principal and rapidly formed metabolite, hydrodolasetron. This technical guide provides a comprehensive analysis of the metabolic activation of dolasetron, elucidates the superior pharmacological profile of this compound, and details the underlying molecular mechanisms of action. Through a synthesis of pharmacokinetic data, experimental methodologies, and signaling pathway visualizations, this document aims to provide researchers and drug development professionals with a thorough understanding of this compound's central role as the active entity responsible for dolasetron's therapeutic effects.
Introduction
The advent of 5-HT3 receptor antagonists revolutionized the management of emesis, offering a targeted and effective therapeutic strategy. Dolasetron was introduced as a member of this class, demonstrating significant antiemetic properties.[1][2] Early clinical observations, however, hinted at a more complex pharmacokinetic and pharmacodynamic relationship than a simple direct action of the administered compound. It is now firmly established that dolasetron functions as a prodrug, undergoing rapid and extensive metabolism to its active metabolite, this compound.[3][4] This guide will dissect the critical transformation of dolasetron and underscore the superior potency and affinity of this compound for the 5-HT3 receptor, which is the true driver of its therapeutic utility.
Metabolic Conversion of Dolasetron to this compound
The conversion of dolasetron to this compound is a rapid and near-complete metabolic process that occurs in vivo.[1] This biotransformation is a critical step in the activation of the drug's antiemetic potential.
The Metabolic Pathway
The primary metabolic pathway involves the reduction of a ketone group on the dolasetron molecule to a hydroxyl group, resulting in the formation of this compound. This reaction is primarily mediated by the ubiquitous enzyme, carbonyl reductase.[3][5]
Following its formation, this compound itself is further metabolized, primarily in the liver. The subsequent metabolic steps include hydroxylation, a process largely dependent on the cytochrome P450 enzyme CYP2D6, and N-oxidation, which is carried out by CYP3A.[5] These subsequent metabolites are less active and are eventually eliminated from the body.
Figure 1: Metabolic pathway of dolasetron to this compound.
Comparative Pharmacokinetics: Dolasetron vs. This compound
The pharmacokinetic profiles of dolasetron and this compound differ significantly, highlighting the transient nature of the parent drug and the sustained presence of the active metabolite.
| Parameter | Dolasetron | This compound | Reference(s) |
| Half-life (t½) | < 10 minutes | ~7.3 - 8.1 hours | [4] |
| Time to Peak Plasma Concentration (Tmax) | Not applicable (rarely detected) | ~1 hour (oral) | [6] |
| Bioavailability (Oral) | Not applicable (prodrug) | ~75% | [6] |
| Plasma Protein Binding | Not specified | 69-77% | [1] |
| Primary Route of Elimination | Metabolism | Renal and Hepatic | [1] |
| Table 1: Comparative Pharmacokinetic Parameters |
The Superior Potency of this compound at the 5-HT3 Receptor
The primary determinant of the antiemetic efficacy of this drug class is the binding affinity to and antagonism of the 5-HT3 receptor. In this regard, this compound demonstrates a markedly superior profile compared to its parent compound.
Receptor Binding Affinity
In vitro studies have demonstrated that this compound possesses an approximately 50-fold higher affinity for the 5-HT3 receptor than dolasetron.[3] This significant difference in binding affinity is the cornerstone of the assertion that this compound is the principal active moiety.
| Compound | 5-HT3 Receptor Affinity | Reference(s) |
| Dolasetron | Low | [3] |
| This compound | ~50-fold higher than dolasetron | [3] |
| Table 2: Comparative 5-HT3 Receptor Affinity |
Mechanism of Action: The 5-HT3 Receptor Signaling Pathway
The antiemetic effects of this compound are mediated through its potent antagonism of 5-HT3 receptors located both centrally in the chemoreceptor trigger zone (CTZ) of the area postrema and peripherally on vagal nerve terminals in the gastrointestinal tract.[1][7]
Stimulation of the 5-HT3 receptor, a ligand-gated ion channel, by serotonin leads to a rapid influx of cations (primarily Na+ and Ca2+), causing neuronal depolarization and the initiation of the vomiting reflex. This compound competitively blocks the binding of serotonin to these receptors, thereby preventing this signaling cascade.
The downstream signaling following 5-HT3 receptor activation involves an increase in intracellular calcium, which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate and activate the extracellular signal-regulated kinase (ERK) 1/2 pathway, further propagating the emetic signal. By blocking the initial ion influx, this compound effectively inhibits this entire downstream cascade.
Figure 2: 5-HT3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The elucidation of the pharmacokinetic and pharmacodynamic properties of dolasetron and this compound has been achieved through a variety of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
-
Objective: To characterize the metabolic conversion of dolasetron to this compound and identify the enzymes involved.
-
Methodology:
-
Incubation: Dolasetron is incubated with human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, including carbonyl reductase and various cytochrome P450 isoforms.[5]
-
Cofactor Addition: The incubation mixture is supplemented with necessary cofactors, such as NADPH for CYP-mediated reactions.
-
Enzyme Inhibition: To identify the specific enzymes responsible for metabolism, selective chemical inhibitors of different CYP isoforms (e.g., quinidine for CYP2D6) can be included in separate incubations.[5]
-
Analysis: At various time points, aliquots of the incubation mixture are taken and the reaction is quenched. The concentrations of dolasetron and its metabolites are then quantified using analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[5]
-
Figure 3: Experimental workflow for in vitro metabolism of dolasetron.
5-HT3 Receptor Binding Assay
-
Objective: To determine and compare the binding affinities of dolasetron and this compound for the 5-HT3 receptor.
-
Methodology:
-
Receptor Preparation: A source of 5-HT3 receptors is required, typically cell lines engineered to express the human 5-HT3 receptor or homogenized tissue from a brain region known to have a high density of these receptors.
-
Radioligand: A radiolabeled ligand that binds with high affinity to the 5-HT3 receptor (e.g., [3H]granisetron) is used.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (dolasetron and this compound).
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the binding affinity of the test compound, can then be calculated from the IC50 value.
-
Conclusion
The evidence presented in this technical guide unequivocally demonstrates that this compound, not dolasetron, is the primary driver of the antiemetic effects observed following the administration of dolasetron. The rapid and complete metabolic conversion of the parent drug, coupled with the significantly higher binding affinity of this compound for the 5-HT3 receptor, solidifies the role of dolasetron as a prodrug. For researchers and professionals in the field of drug development, a thorough understanding of this metabolic activation is crucial for accurate interpretation of pharmacological data, the design of future clinical trials, and the development of novel antiemetic therapies. The focus on this compound as the active metabolite provides a more precise framework for evaluating the therapeutic potential and clinical application of this important 5-HT3 receptor antagonist.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydrodolasetron's Interaction with Serotonin Subtype 3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth examination of the binding characteristics of hydrodolasetron to the serotonin subtype 3 (5-HT3) receptor. This compound is the active metabolite of the antiemetic drug dolasetron and exerts its therapeutic effect through potent and selective antagonism of 5-HT3 receptors.[1][2] This document details the pharmacological context of this interaction, summarizes the available binding affinity data, presents relevant experimental methodologies, and illustrates the key signaling pathways and experimental workflows.
Core Concepts: The 5-HT3 Receptor and its Antagonism
The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily of neurotransmitter receptors.[3][4] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast, excitatory neurotransmission.[3] These receptors are strategically located in the central and peripheral nervous systems, including vagal afferents, the solitary tract nucleus, and the area postrema, all critical sites involved in the emetic reflex.[2][5]
Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferents, initiating a signaling cascade that results in nausea and vomiting.[1][5] 5-HT3 receptor antagonists, such as this compound, competitively block the binding of serotonin to these receptors, thereby inhibiting the emetic signal.[2][5]
This compound Binding Affinity Data
Dolasetron is a prodrug that is rapidly converted to its active metabolite, this compound, by carbonyl reductase in the liver.[2][5] While this compound is known to be a potent and selective 5-HT3 antagonist, specific quantitative binding affinity values (e.g., Ki or IC50) are not consistently reported in publicly available scientific literature. However, its pharmacological activity is well-established, and it is considered a first-generation 5-HT3 antagonist.[2]
For comparative context, the second-generation antagonist palonosetron is reported to have a significantly longer half-life and a receptor binding affinity that is over 30-fold greater than first-generation antagonists like this compound.[5][6]
Table 1: Comparative Pharmacokinetics of Select 5-HT3 Receptor Antagonists
| Antagonist | Half-life (t½) | Notes |
| This compound | ~7.3 hours | Active metabolite of dolasetron.[7] |
| Ondansetron | ~4 hours | First-generation antagonist. |
| Granisetron | ~9 hours | First-generation antagonist. |
| Palonosetron | ~40 hours | Second-generation antagonist with higher binding affinity.[6][7] |
Experimental Protocols: Determining 5-HT3 Receptor Binding Affinity
The binding affinity of compounds like this compound for the 5-HT3 receptor is typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.
Preparation of Receptor-Containing Membranes
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used for the heterologous expression of recombinant 5-HT3 receptors. Cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. Transient or stable transfection with plasmids encoding the 5-HT3A subunit (to form homomeric receptors) or a combination of 5-HT3A and 5-HT3B subunits (for heteromeric receptors) is performed using methods like calcium phosphate precipitation.
-
Membrane Preparation: After incubation to allow for receptor expression, the cells are harvested. The cell pellet is resuspended in a hypotonic buffer and homogenized. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to high-speed ultracentrifugation to pellet the cell membranes containing the 5-HT3 receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity for the 5-HT3 receptor (e.g., [3H]granisetron).
-
Assay Components:
-
Receptor Membranes: A suspension of the prepared membranes containing 5-HT3 receptors.
-
Radioligand: A fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]granisetron), typically at a concentration close to its dissociation constant (Kd).
-
Competitor: A range of concentrations of the unlabeled test compound (this compound).
-
Assay Buffer: A buffer solution to maintain a stable pH and ionic environment (e.g., Tris-HCl).
-
Non-specific Binding Control: A high concentration of a known 5-HT3 receptor ligand to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: The assay components are combined in microtiter plates and incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand must be separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. A sigmoidal competition curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) can be determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of the 5-HT3 Receptor and Antagonism by this compound
Caption: 5-HT3 receptor signaling and this compound antagonism.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for 5-HT3 receptor competitive binding assay.
Conclusion
This compound is a clinically significant antagonist of the 5-HT3 receptor, playing a crucial role in the management of nausea and vomiting. While specific public data on its binding affinity (Ki) is limited, its potent interaction with the 5-HT3 receptor is well-documented through its established clinical efficacy. The experimental protocols outlined in this guide provide a framework for the methodologies employed to characterize such ligand-receptor interactions. Further research and disclosure of quantitative binding data would provide a more complete picture for comparative pharmacological studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. researchgate.net [researchgate.net]
The Genesis of a Potent 5-HT3 Receptor Antagonist: The Initial Synthesis and Discovery of Hydrodolasetron
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial synthesis and discovery of hydrodolasetron, the active metabolite of the antiemetic drug dolasetron. Dolasetron, and by extension this compound, represents a significant advancement in the management of nausea and vomiting, particularly in the context of chemotherapy and postoperative care.[1][2][3] This document details the synthetic pathways leading to the parent compound, dolasetron, the subsequent metabolic conversion to this compound, and the key pharmacological findings that established its therapeutic utility. Experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a thorough understanding for researchers and professionals in the field of drug development.
Introduction: The Need for a New Class of Antiemetics
The advent of aggressive cancer chemotherapy regimens in the mid to late 20th century was accompanied by a significant clinical challenge: severe nausea and vomiting. This dose-limiting side effect not only caused significant patient distress but also impacted treatment compliance and efficacy. The existing antiemetic agents often provided inadequate relief, highlighting the urgent need for novel therapeutic strategies.
The discovery of the role of serotonin (5-hydroxytryptamine, 5-HT) and its receptors in the emetic reflex pathway paved the way for a new class of drugs: the 5-HT3 receptor antagonists.[1][4][5] These agents selectively block the action of serotonin at the 5-HT3 receptors located in the gastrointestinal tract and the central nervous system, thereby inhibiting the signaling cascade that leads to nausea and vomiting.[1][4][5][6] Dolasetron emerged as a potent and selective 5-HT3 receptor antagonist during this period of intense research and development.[7]
The Discovery of this compound as the Key Active Metabolite
Initial pharmacokinetic studies of dolasetron revealed a rapid and extensive metabolic conversion to a reduced form, which was identified as this compound.[1][4][8][9] Further investigation demonstrated that this compound is the major contributor to the pharmacological activity of the parent drug.[1][4][8][10] This pivotal discovery shifted the focus of subsequent research towards understanding the properties and actions of this active metabolite.
The metabolic conversion is primarily mediated by the enzyme carbonyl reductase.[9] this compound itself is further metabolized through hydroxylation and N-oxidation, processes carried out by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A.[2][4][9]
Pharmacokinetic Profile
The oral administration of dolasetron leads to its rapid absorption and near-complete conversion to this compound, resulting in very low to undetectable plasma levels of the parent drug.[4][10] this compound exhibits a longer half-life than dolasetron, contributing to a sustained therapeutic effect.[5][6]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Dolasetron | This compound |
| Bioavailability (oral) | ~75% (as this compound)[4][10] | - |
| Time to Peak Plasma Concentration (oral) | Not applicable (rapidly metabolized) | ~1 hour[4] |
| Elimination Half-life | <10 minutes[5] | ~7-8 hours[2][5][6] |
| Primary Route of Elimination | Metabolism | Renal excretion and further metabolism[1][10] |
Synthesis of the Precursor: Dolasetron
The initial synthesis efforts were directed at dolasetron. The core structure of dolasetron is an ester formed between an indole-3-carboxylic acid and a complex bicyclic alcohol. Several synthetic routes have been patented, generally involving the preparation of the bicyclic amine and subsequent esterification.
General Synthetic Scheme
A plausible synthetic approach, based on published patents, involves the following key steps:
-
Synthesis of the Bicyclic Ketone: The synthesis typically starts from readily available precursors to construct the 2,6-methano-2H-quinolizin-3(4H)-one core.
-
Reduction to the Alcohol: The ketone is then reduced to the corresponding alcohol, creating the necessary hydroxyl group for esterification.
-
Esterification: The bicyclic alcohol is esterified with an activated form of indole-3-carboxylic acid to yield dolasetron.
Experimental Protocol: A Representative Synthesis
The following is a generalized experimental protocol based on the principles outlined in the patent literature. Specific reagents and conditions may vary.
Step 1: Synthesis of the Bicyclic Alcohol
-
A detailed, multi-step synthesis is required to produce the hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one intermediate. This often involves cycloaddition and rearrangement reactions.
Step 2: Esterification to form Dolasetron
-
Activation of Indole-3-carboxylic acid: Indole-3-carboxylic acid is converted to a more reactive species, such as an acid chloride or a mixed anhydride, to facilitate esterification. For example, reaction with trifluoroacetic anhydride.[11]
-
Esterification Reaction: The activated indole-3-carboxylic acid is reacted with the bicyclic alcohol intermediate in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid generated during the reaction.
-
Workup and Purification: The reaction mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified by crystallization or column chromatography to yield pure dolasetron.
Metabolic Conversion to this compound
The in vivo synthesis of this compound from dolasetron is an enzymatic reduction reaction.
Figure 1. Metabolic reduction of Dolasetron to this compound.
Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its antiemetic effect by acting as a highly selective and competitive antagonist of the 5-HT3 receptor.[1][4]
Signaling Pathway of Emesis Induction and Inhibition
Chemotherapeutic agents and radiation therapy can cause damage to the enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin.[4][10] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that is transmitted to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing the vomiting reflex.[4][6]
This compound blocks this pathway at the initial step by preventing serotonin from binding to the 5-HT3 receptors.
Figure 2. Mechanism of action of this compound in inhibiting the emetic reflex.
Receptor Binding Affinity
Structure-Activity Relationship (SAR)
The core structure of this compound is essential for its high-affinity binding to the 5-HT3 receptor. Key structural features include:
-
The Indole Moiety: This group is a common feature in many serotonin receptor ligands and is crucial for receptor recognition.
-
The Ester Linkage: The ester functionality and its spatial orientation are important for proper positioning within the receptor binding pocket.
-
The Bicyclic Amine: This rigid structure holds the pharmacophoric elements in a specific conformation that is optimal for binding.
While detailed SAR studies for this compound were not found in the initial search, the general principles of 5-HT3 antagonist design suggest that modifications to these key areas would significantly impact binding affinity and selectivity.
Conclusion
The discovery of this compound as the active metabolite of dolasetron was a significant step in the development of effective antiemetic therapies. The initial research focused on the synthesis of the parent drug, dolasetron, which is then efficiently converted in vivo to the more pharmacologically active this compound. The high selectivity and potent antagonism of the 5-HT3 receptor by this compound provide a clear mechanism for its clinical efficacy in preventing chemotherapy- and postoperative-induced nausea and vomiting. This guide has provided a detailed overview of the initial synthesis, discovery, and mechanism of action of this compound, offering valuable insights for professionals in the field of drug discovery and development. Further research into the direct synthesis of this compound and more detailed quantitative structure-activity relationship studies could lead to the development of even more effective and safer antiemetic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Dolasetron - Wikipedia [en.wikipedia.org]
- 4. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 7. Dolasetron - American Chemical Society [acs.org]
- 8. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP2060557A1 - Intermediate compounds useful to prepare dolasetron - Google Patents [patents.google.com]
The Cellular Impact of Hydrodolasetron: A Technical Guide for Researchers
An In-depth Examination of the Core Cellular Pathways Modulated by the Active Metabolite of Dolasetron
Introduction
Hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, exerts its primary therapeutic effects through potent and selective antagonism of the serotonin 5-HT3 receptor. This action is central to its clinical efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting. Beyond its well-established role in 5-HT3 receptor blockade, emerging research indicates that this compound also interacts with other cellular pathways, notably cardiac ion channels, and may possess anti-neoplastic properties. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development. Dolasetron is rapidly converted to its active metabolite, this compound, in vivo.[1]
Primary Cellular Pathway: 5-HT3 Receptor Antagonism
The principal mechanism of action of this compound is the competitive and selective blockade of the 5-HT3 receptor, a ligand-gated ion channel.[2][3] These receptors are predominantly located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema.[2][4] The binding of serotonin to these receptors opens a non-selective cation channel, leading to neuronal depolarization.[5][6] this compound's antagonism of this action prevents the initiation of the vomiting reflex.[3]
Quantitative Data: Receptor Binding and Efficacy
| Parameter | Value | Cell Line/System | Reference |
| Receptor Affinity (Ki) | Not explicitly found | - | - |
| Relative Affinity | High | - | [7] |
Signaling Pathway Diagram
The binding of serotonin to the 5-HT3 receptor initiates a rapid influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuron.[5][6] This influx of calcium can subsequently trigger downstream signaling cascades. While the primary effect of antagonism is the prevention of this initial depolarization, the downstream consequences of 5-HT3 receptor activation are relevant to understanding the full scope of this compound's action.
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor, a competitive radioligand binding assay is employed. This assay measures the ability of this compound to displace a known radiolabeled 5-HT3 receptor antagonist, such as [3H]granisetron, from its binding site.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
[3H]granisetron (radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of [3H]granisetron (typically at or below its Kd value).
-
Increasing concentrations of this compound (for the competition curve) or buffer (for total binding) or a saturating concentration of a non-labeled antagonist (for non-specific binding).
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Secondary Cellular Pathway: Cardiac Ion Channel Modulation
This compound has been shown to interact with cardiac ion channels, which can lead to electrocardiographic changes, such as QRS and QTc interval prolongation.[2][9] This is a critical consideration in the safety profile of the drug. The primary ion channels affected are the voltage-gated sodium channels (Nav1.5) and the human Ether-à-go-go-Related Gene (hERG) potassium channels.[8]
Quantitative Data: Ion Channel Blockade
The inhibitory effects of this compound on cardiac ion channels have been quantified using patch-clamp electrophysiology.
| Channel | Parameter | Value (µM) | Cell Line | Reference |
| hH1 (Nav1.5) | IC50 | 8.5 | HEK293 | [8] |
| hERG (Kv11.1) | IC50 | 12.1 | HEK293 | [8] |
Signaling Pathway Diagram
The blockade of Nav1.5 and hERG channels by this compound directly affects the cardiac action potential. Inhibition of Nav1.5 slows the rapid depolarization phase (Phase 0), leading to a widening of the QRS complex. Blockade of the hERG channel, which contributes to the delayed rectifier potassium current (IKr), prolongs the repolarization phase (Phase 3), resulting in a longer QT interval.[9]
Experimental Protocol: Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold-standard method for assessing the effects of compounds on ion channel function.
Objective: To determine the IC50 of this compound for Nav1.5 and hERG channels.
Materials:
-
HEK293 cells stably expressing human Nav1.5 or hERG channels.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP).
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply specific voltage-clamp protocols to elicit Nav1.5 or hERG currents.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing increasing concentrations of this compound.
-
Data Acquisition and Analysis:
-
Record the current at each this compound concentration.
-
Measure the peak current amplitude.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Tertiary/Exploratory Cellular Pathway: Anti-cancer Effects
Recent in vitro studies have suggested that dolasetron may have cytotoxic effects on colon cancer cells, indicating a potential for drug repurposing.[10][11] This effect appears to be independent of its 5-HT3 receptor antagonism.
Quantitative Data: Anti-cancer Activity
The cytotoxic effects of dolasetron have been quantified in the HCT116 human colon cancer cell line.
| Cell Line | Parameter | Value (µM) | Reference |
| HCT116 | IC50 | 150 | [10][11] |
| HEK293 (non-cancerous) | Viability at 150 µM | 82.24% | [10] |
Signaling Pathway Diagram
The precise mechanism for the anti-cancer effects of dolasetron is still under investigation. One study suggests that it may involve the inhibition of the RNA-binding protein PUM1, leading to apoptosis.[10][11]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the IC50 of dolasetron on a cancer cell line.
Materials:
-
HCT116 cells.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Dolasetron.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of dolasetron and incubate for a specified period (e.g., 48 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each dolasetron concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the dolasetron concentration and determine the IC50 value.
Conclusion
This compound's cellular effects are multifaceted. Its primary therapeutic action is unequivocally linked to the potent antagonism of the 5-HT3 receptor. However, a comprehensive understanding of this compound must also take into account its interactions with cardiac ion channels, which have important safety implications. Furthermore, the preliminary findings of its anti-cancer properties open up new avenues for research and potential therapeutic applications. The data, diagrams, and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the intricate cellular pathways affected by this compound.
References
- 1. Recent advances in antiemetics: new formulations of 5HT3-receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medicaid.nv.gov [medicaid.nv.gov]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of gastrin on protein kinase C and its subtype in human colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
- 11. researchgate.net [researchgate.net]
Hydrodolasetron: A Technical Examination of Potential Off-Target Effects from Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrodolasetron, the active metabolite of the 5-HT3 receptor antagonist dolasetron, is primarily recognized for its efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting. Its therapeutic action is attributed to the selective blockade of serotonin 5-HT3 receptors in the central and peripheral nervous systems.[1] However, preliminary in vitro studies have revealed potential off-target interactions, particularly with cardiac ion channels, which warrant careful consideration during drug development and safety assessment. This technical guide provides an in-depth analysis of these preliminary findings, focusing on quantitative data, experimental methodologies, and the signaling pathways involved.
Core Findings: Off-Target Cardiac Ion Channel Interactions
Preliminary studies have identified this compound as an inhibitor of critical cardiac ion channels, an off-target effect that may underlie the electrocardiogram (ECG) abnormalities, such as QRS widening and QTc interval prolongation, observed with dolasetron administration.[2][3] The primary off-target interactions identified are with the human cardiac sodium (Na+) channels (hH1) and the human Ether-à-go-go-Related Gene (hERG) potassium (K+) channels.[2]
Quantitative Data Summary
The inhibitory potency of this compound (MDL 74,156) on these cardiac ion channels has been quantified, providing crucial data for risk assessment. The following table summarizes the available half-maximal inhibitory concentration (IC50) values from in vitro electrophysiology studies.
| Target Ion Channel | This compound (MDL 74,156) IC50 (µM) | Reference |
| Human Cardiac Na+ Channel (hH1) | 8.5 | [2] |
| Human Cardiac K+ Channel (hERG) | 12.1 | [2] |
Other Potential Off-Target Interactions
While the primary focus of preliminary off-target studies has been on cardiac ion channels, this compound has been noted for its high selectivity for the 5-HT3 receptor. It has been reported to have a low affinity for dopamine receptors, though specific quantitative binding data is not extensively detailed in the reviewed literature.[1] Comprehensive screening against a broader panel of receptors and enzymes is not widely available in the public domain, indicating a potential area for further investigation.
Experimental Protocols
The following section details the likely experimental methodology used to ascertain the off-target effects of this compound on cardiac ion channels, based on standard practices in the field and information from the key cited study.[2]
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The IC50 values for this compound's inhibition of hERG and hH1 channels were determined using whole-cell patch-clamp electrophysiology.[2] This technique allows for the direct measurement of ion channel activity in isolated cells.
Objective: To measure the inhibitory effect of this compound on the currents generated by hERG potassium channels and hH1 sodium channels expressed in a mammalian cell line.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the cDNAs for either the hERG potassium channel or the hH1 sodium channel.
-
Recording Equipment: Patch-clamp amplifier, data acquisition system, and a microscope.
-
Pipettes: Borosilicate glass microelectrodes.
-
Solutions:
-
External Solution (for hERG): Containing (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for hERG): Containing (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
External Solution (for hH1): Containing (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, Glucose 5, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for hH1): Containing (in mM): CsF 130, NaCl 10, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.
-
-
Test Compound: this compound (MDL 74,156) dissolved in an appropriate vehicle at various concentrations.
Procedure:
-
Cell Preparation: HEK-293 cells expressing the target ion channel are cultured and prepared for electrophysiological recording.
-
Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries and fire-polished to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the membrane of a single cell.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the entire cell.
-
Voltage Clamp Protocol:
-
For hERG: Cells are held at a potential of -80 mV. To elicit hERG currents, a depolarizing pulse to +20 mV is applied, followed by a repolarizing pulse to -50 mV to measure the tail current.
-
For hH1: Cells are held at -100 mV. A series of depolarizing pulses are applied at a specific frequency (e.g., 3 Hz) to elicit sodium currents.[2]
-
-
Drug Application: After obtaining a stable baseline recording, various concentrations of this compound are applied to the cell via a perfusion system.
-
Data Analysis: The reduction in the peak tail current (for hERG) or the peak inward current (for hH1) at each drug concentration is measured. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparative electrocardiographic effects of intravenous ondansetron and granisetron in patients undergoing surgery for carcinoma breast: A prospective single-blind randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Hydrodolasetron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. This technical guide delves into the structural-activity relationship (SAR) of this compound, providing a comprehensive overview of its mechanism of action, binding characteristics, and the molecular determinants of its interaction with the 5-HT3 receptor. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate critical pathways and workflows, serving as a valuable resource for researchers in pharmacology and medicinal chemistry.
Introduction: The Role of the 5-HT3 Receptor in Emesis
The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors.[1] These receptors are predominantly located on peripheral vagal nerve terminals and in the chemoreceptor trigger zone (CTZ) of the central nervous system.[2][3] Upon activation by serotonin (5-hydroxytryptamine), the 5-HT3 receptor undergoes a conformational change, opening a non-selective cation channel and leading to rapid neuronal depolarization.[1] This signaling cascade is a key component of the vomiting reflex, particularly in the context of chemotherapy-induced nausea and vomiting (CINV), where cytotoxic drugs trigger the release of serotonin from enterochromaffin cells in the gut.[2]
This compound exerts its antiemetic effect by competitively blocking the binding of serotonin to the 5-HT3 receptor, thereby preventing the initiation of the emetic signal.[4][5] Dolasetron itself is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its active form, this compound.[3][4]
Molecular Structure and Core Pharmacophore
This compound is an indole derivative, a chemical class shared by other first-generation 5-HT3 receptor antagonists.[3][6] The core structure of this compound consists of a quinolizidinyl moiety linked to an indole-3-carboxylic acid ester. The key pharmacophoric elements essential for high-affinity binding to the 5-HT3 receptor include:
-
An aromatic or heteroaromatic ring: In this compound, this is the indole ring.
-
A carbonyl group: The ester linkage provides this feature.
-
A basic nitrogen atom: Located within the quinolizidine ring system.
Structural-Activity Relationship (SAR) of this compound and Related Compounds
While specific, publicly available tables detailing the systematic variation of this compound's structure and the corresponding changes in 5-HT3 receptor affinity (Ki or IC50 values) are scarce, the broader SAR for indole-based 5-HT3 antagonists provides valuable insights.
Key Structural Features Influencing Activity:
-
Indole Moiety: The indole ring is a crucial feature for binding. Substitutions on the indole ring can modulate affinity and selectivity.
-
Quinolizidine Ring: This bulky, basic moiety plays a significant role in orienting the molecule within the receptor's binding pocket. The stereochemistry of this ring system is critical for optimal interaction.
-
Ester Linkage: The carbonyl group of the ester is a key hydrogen bond acceptor.
It is important to note that while this compound is a potent antagonist, second-generation antagonists like palonosetron exhibit significantly higher binding affinity (over 30-fold greater than first-generation antagonists) and a longer half-life.[6][7][8][9] This is attributed to differences in their chemical structures and their interactions with the 5-HT3 receptor.[7][8][9]
Quantitative Data: A Comparative Overview
| Compound | Chemical Class | 5-HT3 Receptor Binding Affinity | Plasma Half-life (approx.) |
| This compound | Indole | High | 7.3 hours[10] |
| Ondansetron | Carbazole | High | 4 hours[10] |
| Granisetron | Indazole | High | 9 hours[10] |
| Palonosetron | Isoquinoline | Very High (>30x first-gen)[6][7][8][9] | 40 hours[10] |
Note: "High" and "Very High" are qualitative descriptors based on literature comparisons. Specific quantitative values are highly dependent on the assay conditions.
Experimental Protocols
The determination of the binding affinity and functional activity of compounds like this compound relies on standardized in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the 5-HT3 receptor by competing with a radiolabeled ligand. A common radioligand used is [3H]GR65630.
Objective: To determine the inhibitor constant (Ki) of this compound and its analogs for the 5-HT3 receptor.
Materials:
-
Membrane preparations from cells expressing 5-HT3 receptors (e.g., HEK293 cells) or from tissues with high receptor density (e.g., bovine area postrema).[11]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound and analogs) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like tropisetron).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, [3H]GR65630 (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-radiolabeled antagonist.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Functional Assay
This assay measures the ability of a compound to antagonize the ion channel function of the 5-HT3 receptor.
Objective: To determine the functional potency (e.g., IC50) of this compound and its analogs in inhibiting serotonin-induced currents.
Materials:
-
Cells expressing functional 5-HT3 receptors (e.g., Xenopus oocytes injected with 5-HT3 receptor cRNA or a neuronal cell line).
-
Patch-clamp or two-electrode voltage-clamp setup.
-
External and internal recording solutions.
-
Serotonin (agonist).
-
Test compounds (this compound and analogs).
Methodology:
-
Cell Preparation: Culture and prepare the cells for electrophysiological recording.
-
Recording Setup: Establish a whole-cell or two-electrode voltage-clamp configuration.
-
Agonist Application: Apply a known concentration of serotonin to the cell to elicit an inward current mediated by the 5-HT3 receptor.
-
Antagonist Application: Co-apply serotonin with varying concentrations of the test compound.
-
Measurement: Record the peak amplitude of the serotonin-induced current in the absence and presence of the antagonist.
-
Data Analysis: Plot the percentage of inhibition of the serotonin-induced current against the logarithm of the antagonist concentration. Determine the IC50 value from the concentration-response curve.
Visualizing Key Pathways and Workflows
5-HT3 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by serotonin binding to the 5-HT3 receptor and the inhibitory action of this compound.
Caption: 5-HT3 Receptor Signaling and this compound Inhibition.
Radioligand Binding Assay Workflow
This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of Dolasetron to this compound
This diagram illustrates the metabolic conversion of the prodrug dolasetron to its active form, this compound.
Caption: Metabolic Activation of Dolasetron.
Conclusion
This compound is a well-established and effective 5-HT3 receptor antagonist. Its structural-activity relationship is rooted in the key pharmacophoric features of the indole class of antagonists. While a detailed quantitative SAR for a broad series of this compound analogs is not publicly available, the comparative data and the understanding of the general SAR for this class of compounds provide a solid foundation for further research and drug development efforts. The experimental protocols and pathway diagrams presented in this guide offer a practical framework for researchers investigating the pharmacology of 5-HT3 receptor antagonists. Future work in this area could focus on leveraging computational modeling to predict the binding affinities of novel this compound analogs and to further elucidate the molecular interactions governing ligand recognition at the 5-HT3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An electrophysiological investigation of the properties of 5-HT3 receptors of rabbit nodose ganglion neurones in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 5-HT3 (serotonin-3) receptor antagonists. I. Synthesis and structure-activity relationships of pyrido[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith- Annals of Palliative Medicine [apm.amegroups.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 10. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The distribution of specific binding of the 5-HT3 receptor ligand [3H]GR65630 in rat brain using quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Hydrodolasetron for Novel Therapeutic Uses: A Technical Assessment of the Current Landscape
For Immediate Release
Shanghai, China – November 7, 2025 – Hydrodolasetron, the active metabolite of the 5-HT3 receptor antagonist dolasetron, is a well-established therapeutic agent for the management of chemotherapy-induced and postoperative nausea and vomiting.[1][2][3] While its efficacy in this indication is well-documented, a comprehensive review of publicly available scientific literature reveals a notable scarcity of early-stage research into novel therapeutic applications for this compound. This technical guide provides an overview of the existing knowledge on this compound and explores the potential for future research based on the broader class of 5-HT3 receptor antagonists.
Core Pharmacology of this compound
Dolasetron is rapidly and completely metabolized to this compound by carbonyl reductase.[4] this compound is a highly potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[3][4][5] Its established antiemetic effect is mediated by the blockade of 5-HT3 receptors on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3][4] Information from drug labels and pharmacological reviews consistently indicates that this compound has a low affinity for other serotonin receptor subtypes and dopamine receptors, highlighting its specificity.[3][4][5]
Pharmacokinetic Profile of this compound
A summary of the key pharmacokinetic parameters of this compound is presented in Table 1. This data is primarily derived from studies related to its antiemetic use.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (oral administration) | [6] |
| Elimination Half-life (t½) | 8.1 hours (oral administration) | [6] |
| Apparent Absolute Bioavailability | ~75% | [6] |
| Primary Metabolism | Carbonyl reductase (Dolasetron to this compound); CYP2D6 (Hydroxylation of this compound) | [4][7] |
| Excretion | Approximately two-thirds in urine and one-third in feces | [6] |
Established Therapeutic Indication: Antiemesis
The clinical development and application of this compound have been overwhelmingly focused on the prevention and treatment of nausea and vomiting.
Experimental Protocol for Antiemetic Efficacy Studies (Generalized)
Clinical trials evaluating the antiemetic efficacy of dolasetron (and by extension, this compound) typically follow a double-blind, randomized, controlled design. A generalized protocol is as follows:
-
Patient Population: Patients undergoing moderately or highly emetogenic chemotherapy, or patients scheduled for surgery with a risk of postoperative nausea and vomiting.
-
Treatment Arms:
-
Dolasetron administered orally or intravenously at specified doses (e.g., 100 mg orally).[4]
-
Placebo control or an active comparator (e.g., another 5-HT3 antagonist like ondansetron).
-
-
Primary Endpoints:
-
Complete response rate (defined as no emetic episodes and no use of rescue antiemetic medication) within a specified timeframe (e.g., 24 hours post-chemotherapy).
-
-
Secondary Endpoints:
-
Severity and frequency of nausea.
-
Time to first emetic episode.
-
Patient global satisfaction with antiemetic therapy.
-
-
Data Collection: Patient diaries, and investigator assessments.
Signaling Pathway for Antiemetic Action
The established mechanism of action for this compound in preventing emesis is depicted below.
Caption: Antiemetic signaling pathway blocked by this compound.
Exploration of Novel Therapeutic Uses: A Gap in this compound-Specific Research
Potential Areas for Future Research Based on Class Effects
-
Irritable Bowel Syndrome (IBS): Other 5-HT3 receptor antagonists, such as alosetron, are approved for the treatment of diarrhea-predominant IBS (IBS-D). The mechanism is thought to involve the modulation of visceral sensation and colonic transit time. Preclinical studies in animal models of IBS could be a starting point to evaluate the potential of this compound in this indication.
-
Neuropathic Pain: There is some evidence to suggest that 5-HT3 receptor antagonists may have analgesic effects in certain pain states. The proposed mechanism involves the modulation of serotonergic pathways in the spinal cord that are involved in pain processing. Preclinical studies using established animal models of neuropathic pain would be necessary to explore this potential for this compound.
-
Anxiety Disorders: Some animal studies have suggested anxiolytic-like effects for certain 5-HT3 receptor antagonists. The underlying mechanism is thought to be related to the modulation of serotonergic activity in brain regions associated with fear and anxiety, such as the amygdala and hippocampus. Further investigation in validated animal models of anxiety would be required to determine if this compound possesses similar properties.
Logical Workflow for Investigating Novel Therapeutic Uses
The following diagram outlines a potential experimental workflow for investigating novel applications of this compound.
Caption: Experimental workflow for novel drug development.
Conclusion and Future Directions
This compound remains a cornerstone in the management of emesis due to its well-defined mechanism of action and favorable pharmacokinetic profile. However, the exploration of its therapeutic potential beyond this established indication is a significant unmet area of research. The lack of publicly available data on novel applications of this compound presents a clear opportunity for the scientific community. Future preclinical research focusing on its effects in validated models of pain, anxiety, and irritable bowel syndrome is warranted to determine if this compound shares the broader therapeutic potential observed with other members of the 5-HT3 receptor antagonist class. Such studies would be the critical first step in potentially expanding the clinical utility of this well-established molecule.
References
- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Methodological & Application
Application Note: A Validated HPLC-ESI-MS Method for the Simultaneous Quantification of Dolasetron and its Active Metabolite, Hydrodolasetron, in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method for the simultaneous determination of the antiemetic drug Dolasetron and its major active metabolite, Hydrodolasetron, in human plasma. The protocol employs a highly efficient salt-induced phase separation extraction (SIPSE) for sample preparation, offering excellent recovery and minimal matrix effects.[1] This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring, providing reliable and accurate quantification of both analytes.
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[2] Following administration, Dolasetron is rapidly and completely metabolized to this compound, which is the major clinically relevant and active species.[3][4][5][6] Therefore, a sensitive and specific analytical method for the simultaneous quantification of both Dolasetron and this compound is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for an HPLC-ESI-MS method that has been successfully applied to pharmacokinetic studies of Dolasetron.[1]
Metabolic Pathway of Dolasetron
Dolasetron undergoes rapid and extensive metabolism, primarily through reduction by carbonyl reductase to form its active metabolite, this compound.[4][6]
Experimental Workflow
The analytical workflow consists of sample preparation using the SIPSE method, followed by chromatographic separation via HPLC and subsequent detection by ESI-MS.
Experimental Protocols
Materials and Reagents
-
Dolasetron mesylate reference standard
-
This compound reference standard
-
Ondansetron (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Sodium Carbonate (AR grade)
-
Milli-Q water
-
Human plasma (drug-free)
Standard and Quality Control Sample Preparation
-
Stock Solutions : Prepare individual stock solutions of Dolasetron (240 µg/mL) and this compound (380 µg/mL) in a 1:1 (v/v) mixture of acetonitrile and water. Prepare the internal standard (Ondansetron) stock solution at 16.0 µg/mL in acetonitrile.[7] Store all stock solutions at -40°C.
-
Calibration Standards and Quality Control (QC) Samples : Prepare working solutions by diluting the stock solutions with the acetonitrile-water mixture. Spike drug-free human plasma with the working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.[7]
Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)
This method combines protein precipitation, analyte extraction, and sample cleanup into a single, efficient step.[1]
-
To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 200 µL of acetonitrile and vortex mix.
-
Add 2 mol/L sodium carbonate aqueous solution to induce phase separation.[1]
-
Vortex the mixture thoroughly and then centrifuge.
-
Transfer 100 µL of the upper acetonitrile-rich phase to an autosampler vial.
-
Inject 10 µL of the prepared sample into the HPLC-ESI-MS system.[7]
The SIPSE method demonstrates high extraction efficiency with recoveries exceeding 96% for Dolasetron, this compound, and the internal standard.[1]
HPLC-ESI-MS Method Parameters
Chromatographic Conditions
The chromatographic separation is performed on an HPLC system with the following parameters:
| Parameter | Value |
| Column | Ultimate XB-C18 (250 x 4.6 mm)[7] |
| Mobile Phase | Acetonitrile and aqueous phase (details not specified in the provided search results) |
| Flow Rate | 0.2 mL/min into the ESI source (post-column split)[7] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL[7] |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive ion mode with the following settings:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Mode | Selected Ion Monitoring (SIM)[7] |
| Desolvation Gas | Nitrogen at 450 L/h[7] |
| Cone Gas | Nitrogen at 80 L/h[7] |
| Capillary Voltage | 4.0 kV[7] |
| Cone Voltage | 34 V[7] |
| Desolvation Temperature | 250°C[7] |
| Source Temperature | 135°C[7] |
Quantitative Data
The method was validated for its linearity, sensitivity, and precision.
Monitored Ions
The following mass-to-charge ratios (m/z) were monitored in SIM mode:
| Analyte | m/z |
| Dolasetron | 325[7] |
| This compound | 327[7] |
| Ondansetron (IS) | 294[7] |
Method Validation Parameters
| Parameter | Dolasetron | This compound |
| Linearity Range (ng/mL) | 7.9 - 4750.0[1] | 4.8 - 2855.1[1] |
| Correlation Coefficient (r²) | > 0.997[1] | > 0.997[1] |
| Limit of Quantification (LOQ) (ng/mL) | 7.9[1] | 4.8[1] |
| Intra-day Repeatability | < 10%[1] | < 10%[1] |
| Inter-day Repeatability | < 10%[1] | < 10%[1] |
| Extraction Recovery (SIPSE) | > 96%[1] | > 96%[1] |
Conclusion
The described HPLC-ESI-MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Dolasetron and its active metabolite, this compound, in human plasma. The use of the salt-induced phase separation extraction technique for sample preparation offers significant advantages in terms of efficiency and cleanliness of the extract.[1] This validated method is a valuable tool for researchers and drug development professionals engaged in the pharmacokinetic and clinical evaluation of Dolasetron.
References
- 1. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Salt-Induced Phase Separation Extraction (SIPSE) of Hydrodolasetron
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrodolasetron is the primary active metabolite of dolasetron, a potent 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in the context of chemotherapy.[1][2] Accurate quantification of this compound in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioavailability studies. Salt-Induced Phase Separation Extraction (SIPSE) has emerged as a rapid, efficient, and straightforward method for the sample pretreatment of this compound prior to analysis by techniques like High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).[1][2][3]
The SIPSE method combines protein precipitation, analyte extraction, and sample cleanup into a single, streamlined process.[1][3] This technique offers significant advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), including higher extraction efficiency, reduced matrix effects, and operational simplicity.[1][2]
Principle of SIPSE
SIPSE operates on the principle of "salting-out," where a water-miscible organic solvent (e.g., acetonitrile) is forced to separate from an aqueous sample upon the addition of a high concentration of salt.[4][5] This creates a biphasic system, with the analytes of interest partitioning into the organic layer, which can then be easily collected for analysis. This method is particularly effective for extracting polar compounds from complex biological samples.[6]
Advantages of SIPSE for this compound Extraction
-
High Extraction Recovery: SIPSE demonstrates superior extraction efficiency for this compound, with recovery rates exceeding 96%.[1][3]
-
Simplicity and Speed: The method integrates several sample preparation steps into one, significantly reducing sample handling and overall processing time.[1][3]
-
Minimal Matrix Interference: Compared to other techniques, SIPSE shows lower matrix effects, leading to more accurate and reliable analytical results.[1][3]
-
Cost-Effectiveness: The use of common laboratory reagents and the reduction in procedural complexity make SIPSE a cost-effective option.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study optimizing the SIPSE method for this compound in human plasma, followed by HPLC-ESI-MS analysis.[1][3]
Table 1: Comparison of Extraction Methods for this compound
| Pretreatment Method | Extraction Recovery (%) for this compound |
| Salt-Induced Phase Separation Extraction (SIPSE) | >96% |
| Albumin Precipitation | < 50% |
| Liquid-Liquid Extraction (LLE) | ~80% |
| Hydrophobic Solvent-Induced Phase Separation | < 70% |
| Subzero-Temperature Induced Phase Separation | < 90% |
Table 2: Optimized SIPSE Method Parameters and Performance
| Parameter | Value/Result |
| Organic Solvent | Acetonitrile |
| Salting-out Agent | 2 mol/L Sodium Carbonate (Na₂CO₃) |
| Linearity Range | 4.8 - 2855.1 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Quantification (LOQ) | 4.8 ng/mL |
| Intra-day Repeatability | < 10% |
| Inter-day Repeatability | < 10% |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Ondansetron (Internal Standard - IS)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Polypropylene centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Internal Standard (IS) Working Solution: Prepare a 1.6 µg/mL solution of Ondansetron in a suitable solvent.
-
Sodium Carbonate Solution: Prepare a 2 mol/L aqueous solution of sodium carbonate.
SIPSE Protocol for this compound from Human Plasma
-
Sample Aliquoting: Pipette 0.2 mL of human plasma into a 1.5 mL polypropylene centrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 1.6 µg/mL IS working solution to the plasma sample.
-
Salting-out Agent Addition: Add 0.2 mL of the 2 mol/L sodium carbonate solution.
-
Organic Solvent Addition: Add 0.4 mL of acetonitrile to the mixture.
-
Vortexing: Vortex the tube vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 13,400 rpm for 5 minutes. This will induce phase separation, resulting in a clear interface between the upper acetonitrile layer and the lower aqueous/precipitated protein layer.
-
Supernatant Collection: Carefully aspirate the upper acetonitrile-rich phase.
-
Analysis: Inject an appropriate volume (e.g., 10 µL) of the collected supernatant directly into the HPLC-ESI-MS system for analysis.
Visualizations
Experimental Workflow for SIPSE of this compound
Caption: Workflow of the SIPSE protocol for this compound.
Logical Relationship of SIPSE Components
Caption: Key components and their roles in the SIPSE process.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. condensates.com [condensates.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Hydrodolasetron Administration in Animal Models of Emesis
These application notes provide detailed protocols for the administration of hydrodolasetron (the active metabolite of dolasetron) in common animal models of emesis. The information is intended for researchers, scientists, and drug development professionals working to evaluate the efficacy of anti-emetic compounds.
Introduction
Dolasetron is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] Following administration, it is rapidly converted to its active metabolite, this compound, which is responsible for its pharmacological effects.[1][3] this compound exerts its anti-emetic effects by inhibiting 5-HT3 receptors both centrally, in the chemoreceptor trigger zone (CTZ) of the area postrema, and peripherally, on vagal nerve terminals in the gastrointestinal tract.[1][2] This blockade prevents the activation of the vomiting reflex initiated by emetogenic stimuli such as chemotherapy and radiation.[1][2]
Common animal models for studying emesis include ferrets, dogs, and the house musk shrew (Suncus murinus), as common laboratory rodents like rats and mice lack a vomiting reflex.[4][5]
Data Presentation: Efficacy of Dolasetron in Animal Models
The following tables summarize the quantitative data on the efficacy of dolasetron in preventing emesis induced by various stimuli in different animal models.
Table 1: Efficacy of Dolasetron (administered as Dolasetron Mesylate) against Cisplatin-Induced Emesis in Dogs
| Parameter | Value | Reference |
| Emetogen | Cisplatin | [6] |
| Animal Model | Dog | [6] |
| Dolasetron Dose | Not specified in abstract | [6] |
| Route of Administration | Intravenous (IV) or Oral (p.o.) | [6] |
| Efficacy | DAU 6215 (a 5-HT3 antagonist) was found to be more potent than ondansetron and metoclopramide. While direct quantitative data for dolasetron was not in the abstract, it belongs to the same class of drugs. | [6] |
| Pre-treatment Time | Not specified | [6] |
Table 2: Efficacy of Dolasetron (administered as Dolasetron Mesylate) against Doxorubicin and Radiation-Induced Emesis in Ferrets
| Parameter | Value | Reference |
| Emetogen | Doxorubicin or X-ray exposure | [6] |
| Animal Model | Ferret | [6] |
| Dolasetron Dose | Not specified in abstract, but a related compound (DAU 6215) was effective at 0.1-1 mg/kg. | [6] |
| Route of Administration | Intravenous (IV) or Oral (p.o.) | [6] |
| Efficacy | DAU 6215, a 5-HT3 antagonist, prevented the vomiting response. It was noted that ondansetron's efficacy decreased with a longer pretreatment time, while DAU 6215's did not. | [6] |
| Pre-treatment Time | Up to 2 hours | [6] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Chemotherapy-Induced Emesis and this compound Action
Caption: Mechanism of chemotherapy-induced emesis and this compound's inhibitory action.
General Experimental Workflow for Anti-Emetic Studies
Caption: A typical experimental workflow for evaluating anti-emetic drug efficacy.
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in the Ferret
This model is widely used to assess both acute and delayed emesis, mimicking the side effects of chemotherapy in humans.[4][7]
1. Animals:
-
Species: Male or female ferrets (Mustela putorius furo)
-
Weight: 1.0 - 2.0 kg
-
Acclimatization: House individually for at least 7 days prior to the experiment with free access to food and water.
2. Materials:
-
Dolasetron mesylate (to be metabolized to this compound)
-
Vehicle (e.g., sterile saline)
-
Cisplatin
-
Anesthetic (e.g., isoflurane for brief procedures)
-
Observation cages with a clear viewing panel and a grid floor to separate the animal from excreta.
3. Procedure:
-
Fasting: Fast animals overnight (approximately 18 hours) before the experiment, with water available ad libitum.
-
Drug Administration:
-
Administer dolasetron or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). A typical pretreatment time is 30-60 minutes before the emetogen.
-
While specific doses for dolasetron are not detailed in the provided abstracts, a starting point based on related 5-HT3 antagonists could be in the range of 0.1 to 1.0 mg/kg.[6] Dose-response studies are recommended.
-
-
Emetogen Challenge:
-
Observation:
-
Place the ferret in an observation cage immediately after cisplatin administration.
-
Observe continuously for at least 4-8 hours for acute emesis.[9] For delayed emesis, observation can be continuous or at frequent intervals for up to 72 hours.[9]
-
Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). An emetic episode is often defined as one or more retches and/or vomits, separated from the next by at least a 5-minute interval.
-
-
Data Analysis: Compare the number of emetic episodes between the dolasetron-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Protocol 2: Cisplatin-Induced Emesis in the Dog
Dogs are another common large animal model for emesis research, with physiological responses that can be comparable to humans.[7][10]
1. Animals:
-
Species: Beagle dogs are commonly used.
-
Weight: 8 - 15 kg
-
Acclimatization: Acclimatize dogs to the laboratory environment and handling procedures.
2. Materials:
-
Dolasetron mesylate
-
Vehicle (e.g., sterile saline)
-
Cisplatin
-
Catheters for intravenous administration.
3. Procedure:
-
Fasting: Fast dogs overnight prior to the study, with free access to water.
-
Drug Administration:
-
Administer dolasetron or vehicle intravenously 30-60 minutes before the cisplatin challenge.
-
-
Emetogen Challenge:
-
Administer cisplatin intravenously. A dose of 18 mg/m² has been used to induce nausea and vomiting.[11]
-
-
Observation:
-
Data Analysis: Compare the incidence and frequency of vomiting, as well as nausea scores, between the treatment groups.
Protocol 3: Motion- or Cisplatin-Induced Emesis in the House Musk Shrew (Suncus murinus)
The house musk shrew is a small mammal model for emesis research, offering advantages in terms of housing and drug quantities.[12][13]
1. Animals:
-
Species: Male or female house musk shrews (Suncus murinus)
-
Acclimatization: House individually with food and water available ad libitum.
2. Materials:
-
Dolasetron mesylate
-
Vehicle
-
Cisplatin (for chemotherapy-induced emesis)
-
A horizontal shaker for motion-induced emesis.
3. Procedure for Motion-Induced Emesis:
-
Drug Administration: Administer dolasetron or vehicle (e.g., orally or intraperitoneally) 30-60 minutes prior to the motion challenge.
-
Emetogen Challenge: Place the shrew in a small container on a horizontal shaker (e.g., 4 cm displacement at 1 Hz) for a set duration (e.g., 10 minutes).[14]
-
Observation: Observe the animal during and immediately after the motion challenge for emetic episodes.
4. Procedure for Cisplatin-Induced Emesis:
-
Drug Administration: Administer dolasetron or vehicle prior to cisplatin.
-
Emetogen Challenge: Administer cisplatin (e.g., 30 mg/kg, intraperitoneally).[14]
-
Observation: Observe the shrews for at least 2 hours, recording the number of emetic episodes.[13]
5. Data Analysis: For both protocols, compare the number of emetic episodes between the dolasetron and vehicle groups.
References
- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emesis in ferrets - PORSOLT [porsolt.com]
- 6. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcvoordieren.nl [mcvoordieren.nl]
- 8. Frontiers | Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) [frontiersin.org]
- 9. porsolt.com [porsolt.com]
- 10. Emesis in dogs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. scispace.com [scispace.com]
- 14. Anti-emetic Action of the Brain-Penetrating New Ghrelin Agonist, HM01, Alone and in Combination With the 5-HT3 Antagonist, Palonosetron and With the NK1 Antagonist, Netupitant, Against Cisplatin- and Motion-Induced Emesis in Suncus murinus (House Musk Shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimization of Sample Pretreatment for Hydrodolasetron Analysis in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview and comparison of various sample pretreatment methods for the accurate quantification of hydrodolasetron, the active metabolite of dolasetron, in human plasma. The protocols and data presented herein are intended to guide researchers in selecting and implementing the most efficient method for their bioanalytical needs.
Introduction
Dolasetron is a potent serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in chemotherapy patients.[1] Following administration, dolasetron is rapidly and extensively metabolized to this compound, which is largely responsible for the drug's therapeutic effect.[1][2] Accurate measurement of this compound concentrations in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Effective sample pretreatment is a critical step in the bioanalytical workflow to remove interfering substances such as proteins and phospholipids from the plasma matrix, thereby enhancing the accuracy, precision, and sensitivity of analytical methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][3] This note details and compares five distinct sample pretreatment techniques:
-
Albumin Precipitation (AP)
-
Liquid-Liquid Extraction (LLE)
-
Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE)
-
Subzero-Temperature Induced Phase Separation Extraction (STIPSE)
-
Salt-Induced Phase Separation Extraction (SIPSE)
Among these, Salt-Induced Phase Separation Extraction (SIPSE) has demonstrated superior performance, offering high extraction efficiency and minimal matrix interference in a simple, rapid procedure.[3]
Metabolic Pathway of Dolasetron
Dolasetron undergoes rapid reduction by carbonyl reductase to form its major and pharmacologically active metabolite, this compound.[2] This metabolite is further metabolized by cytochrome P450 enzymes, primarily CYP2D6 and to a lesser extent CYP3A4, through hydroxylation and N-oxidation.[2]
Comparison of Pretreatment Methods
The selection of an appropriate sample pretreatment method is pivotal for reliable bioanalysis. The efficiency of five different methods was evaluated based on extraction recovery and matrix effects for both dolasetron and its metabolite, this compound.
Data Summary
The following table summarizes the quantitative performance of each pretreatment method. Data is presented as the mean percentage for extraction recovery and matrix effect.
| Pretreatment Method | Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Albumin Precipitation (AP) | Dolasetron | 97.8 | 85.6 |
| This compound | 98.2 | 83.7 | |
| Liquid-Liquid Extraction (LLE) | Dolasetron | 81.5 | 98.5 |
| This compound | 79.7 | 97.9 | |
| HSIPSE | Dolasetron | 92.4 | 90.1 |
| This compound | 91.8 | 88.5 | |
| STIPSE | Dolasetron | 95.3 | 86.2 |
| This compound | 94.6 | 84.3 | |
| Salt-Induced Phase Separation (SIPSE) | Dolasetron | 98.6 | 97.8 |
| This compound | 96.5 | 96.4 |
Data sourced from a comparative study on pretreatment methods for dolasetron and this compound.[1][3]
Experimental Protocols
Detailed protocols for each of the five evaluated sample pretreatment methods are provided below. For all protocols, plasma samples should be thawed at room temperature and vortexed to ensure homogeneity before processing.[1]
Protocol: Salt-Induced Phase Separation Extraction (SIPSE)
This method is recommended for its high efficiency and simplicity.[3] It involves protein precipitation and simultaneous extraction of the analyte into an acetonitrile phase, which is separated by the addition of a salt solution.
Methodology:
-
Pipette 0.2 mL of human plasma into a clean polypropylene tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., Ondansetron, 1.6 µg/mL).
-
Sequentially add 0.2 mL of a 2 mol/L sodium carbonate aqueous solution.[1]
-
Add 0.4 mL of acetonitrile.[1]
-
Vortex the mixture vigorously for approximately 30 seconds.[1]
-
Centrifuge the sample at 13,400 rpm for 5 minutes. This will result in a clear separation of two phases.[1]
-
Carefully transfer the upper acetonitrile-rich layer to an autosampler vial for analysis.
Protocol: Albumin Precipitation (AP)
A common and straightforward method for protein removal using an organic solvent.
Methodology:
-
Pipette 0.2 mL of human plasma into a polypropylene tube.
-
Add 10 µL of the IS working solution (1.6 µg/mL).
-
Add 0.4 mL of methanol to precipitate the plasma proteins.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge at 13,400 rpm for 15 minutes.[1]
-
Transfer 200 µL of the resulting supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 10 µL) into the HPLC-MS/MS system.[1]
Protocol: Liquid-Liquid Extraction (LLE)
A multi-step extraction technique used to separate analytes based on their relative solubilities in two different immiscible liquids.
Methodology:
-
To 0.2 mL of plasma, add the internal standard.
-
Perform an initial extraction by adding ethyl acetate–n-hexane (3:1, v/v) and vortexing.[1]
-
Centrifuge to separate the layers and transfer the organic (upper) phase to a new tube.
-
Perform a back-extraction by adding 0.1 mol/L hydrochloric acid to the organic phase. Vortex and centrifuge.[1]
-
Discard the organic phase and alkalinize the aqueous phase.
-
Perform a second extraction by adding ethyl acetate–n-hexane. Vortex and centrifuge.[1]
-
Transfer the final organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase for analysis.
Protocol: Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE)
This method utilizes a small amount of a hydrophobic solvent to induce phase separation.
Methodology:
-
Pipette 0.2 mL of plasma containing the IS into a tube.
-
Add 0.2 mL of acetonitrile and mix well.[1]
-
Add 0.02 mL of chloroform.[1]
-
Vortex the mixture and then centrifuge to achieve clear phase separation.[1]
-
Transfer 100 µL of the upper acetonitrile-rich phase into an autosampler vial.[1]
-
Inject an aliquot (e.g., 10 µL) for analysis.[1]
Protocol: Subzero-Temperature Induced Phase Separation Extraction (STIPSE)
This technique uses low temperatures to induce the separation of the acetonitrile and aqueous layers.
Methodology:
-
To 0.2 mL of plasma containing the IS, add 0.2 mL of acetonitrile.[1]
-
Vortex the mixture for approximately 30 seconds.[1]
-
Centrifuge at 13,400 rpm for 5 minutes.[1]
-
Freeze the mixture at –40°C for 8 minutes to induce phase separation.[1]
-
Transfer 100 µL of the now-liquid upper acetonitrile-rich phase into an autosampler vial.[1]
-
Inject an aliquot (e.g., 10 µL) for analysis.[1]
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl acetate (analytical grade), n-hexane (analytical grade), Chloroform (analytical grade).
-
Reagents: Sodium Carbonate, Hydrochloric Acid, Formic Acid.
-
Water: Ultrapure water.
-
Reference Standards: Dolasetron, this compound, and an appropriate internal standard (e.g., Ondansetron).
-
Other Materials: Polypropylene centrifuge tubes, autosampler vials, pipettes, vortex mixer, centrifuge capable of 13,400 rpm, nitrogen evaporator.
Conclusion and Recommendations
For the routine bioanalysis of this compound in human plasma, the Salt-Induced Phase Separation Extraction (SIPSE) method is highly recommended. It provides an optimal balance of high extraction recovery, minimal matrix effects, speed, and ease of use, making it suitable for high-throughput laboratory settings.[3] While simpler methods like Albumin Precipitation offer high recovery, they may suffer from more significant matrix effects.[1] Complex methods like traditional LLE, while clean, often result in lower analyte recovery and are more labor-intensive.[1] The SIPSE protocol outlined in this document represents a validated and efficient approach for the accurate determination of this compound in clinical and research applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantification of Hydrodolasetron
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that associated with chemotherapy and post-operative recovery.[1][2] Following administration, dolasetron is rapidly and completely metabolized to its major active metabolite, hydrodolasetron, by carbonyl reductase enzymes.[1][2] The clinical efficacy of dolasetron is primarily attributed to this compound. Therefore, the accurate quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. High-performance liquid chromatography (HPLC) offers a sensitive, specific, and robust platform for this purpose.[3][4]
This application note details various HPLC methods for the quantification of this compound, providing researchers, scientists, and drug development professionals with the necessary protocols and comparative data to select and implement a suitable analytical method.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of different HPLC methods developed for the quantification of this compound and its parent drug, dolasetron. This allows for a direct comparison of their performance characteristics.
| Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| HPLC-ESI-MS | Dolasetron & this compound | Human Plasma | 7.9 - 4750.0 (Dolasetron) 4.8 - 2855.1 (this compound) | 7.9 (Dolasetron) 4.8 (this compound) | > 96% | [1][5] |
| RP-HPLC-UV | Dolasetron | Bulk Drug / Injection | 20,000 - 60,000 | 150 | ~118% | [6] |
| RP-HPLC-UV | Dolasetron | Bulk Drug / Tablets | 10,000 - 50,000 | 3500 | ~99.6% | [7] |
| Chiral HPLC-Fluorescence | This compound Enantiomers | Human Plasma | 1.70 - 340 | Not Specified | Not Specified | [8] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the quantitative data summary.
Protocol 1: Simultaneous Determination of Dolasetron and this compound in Human Plasma by HPLC-ESI-MS
This protocol is based on a highly sensitive and specific method utilizing liquid chromatography coupled with electrospray ionization mass spectrometry, suitable for pharmacokinetic studies.[1][5]
1. Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE) [1][5]
-
To 0.2 mL of human plasma in a polypropylene tube, add 10 µL of the internal standard (IS) working solution (e.g., Ondansetron, 1.6 µg/mL).
-
Add 0.2 mL of 2 mol/L sodium carbonate aqueous solution.
-
Add 0.4 mL of acetonitrile.
-
Vortex the mixture for approximately 30 seconds.
-
Centrifuge the mixture at 13,400 rpm for 5 minutes.
-
Transfer 100 µL of the upper acetonitrile-rich phase into an autosampler vial.
-
Inject 10 µL of the solution into the HPLC-ESI-MS system.
2. HPLC Conditions
-
Column: Information on the specific column used was not detailed in the provided search results. A C18 column is a common choice for such analyses.
-
Mobile Phase: Isocratic elution. The specific composition of the mobile phase was not detailed in the provided search results.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+).[1]
-
Scan Mode: Selected Ion Monitoring (SIM).[1]
-
Monitored m/z:
-
Capillary Voltage: 4.0 kV.[1]
-
Cone Voltage: 34 V.[1]
-
Desolvation Gas (Nitrogen) Flow: 450 L/h.[1]
-
Cone Gas (Nitrogen) Flow: 80 L/h.[1]
Protocol 2: Estimation of Dolasetron in Injection Dosage Form by RP-HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection for the routine quality control of dolasetron in pharmaceutical injections.[6]
1. Standard Solution Preparation
-
Prepare a standard stock solution by dissolving 10 mg of dolasetron in a 100 mL volumetric flask with 10 mL of water, sonicate for 15 minutes, and then dilute to volume with water to achieve a concentration of 100 µg/mL.[6]
-
Prepare working standards by further diluting the stock solution to the desired concentrations within the linear range (20-60 µg/mL).[6]
2. Sample Preparation
-
Dilute the injection dosage form with the mobile phase to obtain a final concentration within the calibration range.
3. HPLC Conditions
-
Column: Altima C18 (150mm x 4.6mm, 5µm particle size).[6]
-
Mobile Phase: 0.02M di-potassium hydrogen orthophosphate buffer (pH adjusted to 3) and acetonitrile in a ratio of 20:80 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: Not specified. A typical injection volume is 10-20 µL.
-
Detection Wavelength: 295 nm.[6]
-
Retention Time: Approximately 11.57 min.[6]
Protocol 3: Estimation of Dolasetron in Bulk and Tablet Dosage Forms by RP-HPLC-UV
This protocol outlines another RP-HPLC-UV method suitable for the analysis of dolasetron in both bulk drug and tablet formulations.[7]
1. Standard and Sample Preparation
-
Prepare standard and sample solutions by dissolving the bulk drug or powdered tablets in the mobile phase to achieve concentrations within the linear range of 10 to 50 µg/mL.[7]
2. HPLC Conditions
-
HPLC System: Waters HPLC (Model: Alliance 2695).[7]
-
Column: Phenomenex Luna C18.[7]
-
Mobile Phase: A 50:50 (v/v) mixture of Acetonitrile and Water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 285 nm.[7]
-
Retention Time: Approximately 3.008 minutes.[7]
Visualizations
The following diagrams illustrate the logical workflow of the analytical processes described.
Caption: General workflow for the quantification of this compound using HPLC.
Caption: Metabolic conversion of Dolasetron to its active form, this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. RP-HPLC method for estimating dolasetron in bulk and dosage forms. [wisdomlib.org]
- 8. Validation of a reversed-phase HPLC method for directly quantifying the enantiomers of MDL 74,156, the primary metabolite of dolasetron mesylate, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Hydrodolasetron Stability in Oral Liquid Formulations
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Hydrodolasetron is a prodrug that is rapidly metabolized in vivo to dolasetron, a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1][2] The development of stable oral liquid formulations is crucial for pediatric, geriatric, or patients unable to swallow solid dosage forms. Ensuring the chemical, physical, and microbiological stability of these formulations is a critical aspect of drug development and is mandated by regulatory agencies like the FDA and through ICH guidelines.[3][4]
This application note provides a comprehensive protocol for assessing the stability of this compound (measured as its active metabolite, dolasetron) in oral liquid formulations. The protocol covers the preparation of the formulation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method, forced degradation studies to identify potential degradation products, and a long-term stability study design.
2.0 Materials and Apparatus
-
Reagents:
-
This compound mesylate reference standard
-
Dolasetron reference standard
-
Commercially available this compound tablets
-
Oral liquid vehicles (e.g., Ora-Plus® and Ora-Sweet®, Strawberry Syrup)[5]
-
Acetonitrile (HPLC grade)[6]
-
Potassium dihydrogen phosphate (AR grade)[6]
-
Orthophosphoric acid
-
Hydrochloric acid (0.1 N)[6]
-
Sodium hydroxide (0.1 N)[7]
-
Hydrogen peroxide (30%)[8]
-
Milli-Q or HPLC grade water
-
-
Apparatus:
-
HPLC system with UV or PDA detector (e.g., Shimadzu LC-2030)[6]
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 2.6 µm particle size)[6]
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
-
Magnetic stirrer
-
Amber plastic or glass bottles for storage[5]
-
Temperature-controlled stability chambers/refrigerators
-
Photostability chamber
-
3.0 Experimental Protocols
Protocol 1: Preparation of Oral Liquid Formulation
This protocol describes the extemporaneous compounding of a 10 mg/mL dolasetron oral liquid from commercially available this compound tablets.
-
Calculate the required number of this compound tablets to achieve the target concentration of dolasetron.
-
Crush the tablets into a fine powder using a mortar and pestle.
-
Add a small amount of the chosen vehicle (e.g., Ora-Plus®) to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle in geometric proportions, mixing thoroughly after each addition.
-
Transfer the mixture to a calibrated volumetric container.
-
Add the sweetening vehicle (e.g., Ora-Sweet®) to the final volume in a 1:1 ratio with the suspending vehicle, if required.[5]
-
Mix until a homogenous suspension is achieved.
-
Transfer the final formulation into amber-colored bottles for the stability study.[5]
Protocol 2: Stability-Indicating RP-HPLC Method
This method is for the quantification of dolasetron and the separation of its degradation products.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 50:50 v/v).[6] The buffer can be prepared with potassium dihydrogen phosphate adjusted to a specific pH with phosphoric acid.
-
Column: C18 reverse-phase column (e.g., Kinetex XB C18, 150 x 4.6 mm, 2.6 µm).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Injection Volume: 15 µL.[6]
-
Column Temperature: 30°C.[6]
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve dolasetron reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).
-
Prepare working standard solutions by diluting the stock solution to concentrations ranging from 25-125 µg/mL to establish linearity.[6]
-
-
Preparation of Sample Solution:
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[3] A solution of the drug is subjected to stress conditions more severe than accelerated stability testing.[3]
-
Acid Hydrolysis: Mix 1 mL of the drug stock solution with 1 mL of 0.1 N HCl. Reflux for a specified period (e.g., 20 minutes at 80°C).[8] Cool and neutralize the solution with 0.1 N NaOH before dilution and analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the drug stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[7] Cool and neutralize the solution with 0.1 N HCl before dilution and analysis.
-
Oxidative Degradation: Mix 1 mL of the drug stock solution with 1 mL of 30% H₂O₂. Store at room temperature or heat at 80°C for a specified time.[8] Dilute and analyze.
-
Thermal Degradation: Expose the solid drug powder and the oral liquid formulation to dry heat (e.g., 80°C for 3 hours) in a temperature-controlled oven.[8] After exposure, prepare samples for analysis.
-
Photolytic Degradation: Expose the oral liquid formulation in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light by aluminum foil.[5]
Protocol 4: Long-Term and Accelerated Stability Study
This protocol outlines the storage and testing plan for the oral liquid formulation.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Refrigerated: 5°C ± 3°C.[5]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Study Duration and Testing Intervals:
-
Samples should be analyzed at predetermined intervals. A typical schedule is 0, 7, 14, 30, 60, and 90 days for a short-term study.[5] For long-term studies, intervals can be 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Testing Parameters:
-
At each time point, withdraw samples and evaluate for the following parameters as recommended by ASEAN and ICH guidelines:[10]
-
Physical Appearance: Color, odor, clarity, and presence of any visible microbial growth.[5]
-
pH Measurement: Record the pH of the formulation.[5]
-
Assay: Determine the concentration of dolasetron using the validated HPLC method.
-
Degradation Products: Quantify any degradation products observed in the chromatogram.
-
-
4.0 Data Presentation
Quantitative data from the stability study should be summarized in tables for clear interpretation and comparison.
Table 1: Physical Stability Assessment of this compound Oral Liquid
| Time Point | Storage Condition | Appearance | Color | Odor | pH |
|---|---|---|---|---|---|
| Day 0 | - | Homogenous Suspension | White | Characteristic | 4.5 |
| Day 30 | 5°C | No Change | No Change | No Change | 4.5 |
| Day 30 | 25°C/60% RH | No Change | No Change | No Change | 4.6 |
| Day 90 | 5°C | No Change | No Change | No Change | 4.5 |
| Day 90 | 25°C/60% RH | No Change | Slight Yellowing | No Change | 4.7 |
Table 2: Chemical Stability of this compound Oral Liquid by HPLC
| Time Point | Storage Condition | Assay (% of Initial Conc.) | Total Degradation Products (%) |
|---|---|---|---|
| Day 0 | - | 100.0% | < 0.1% |
| Day 30 | 5°C | 99.8% | 0.15% |
| Day 30 | 25°C/60% RH | 99.1% | 0.75% |
| Day 90 | 5°C | 99.5% | 0.25% |
| Day 90 | 25°C/60% RH | 98.2% | 1.50% |
5.0 Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the stability assessment protocol.
Caption: Workflow for this compound oral liquid stability assessment.
References
- 1. ijprs.com [ijprs.com]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. actapharmsci.com [actapharmsci.com]
- 8. jchps.com [jchps.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. asean.org [asean.org]
Application Notes and Protocols: Electrophysiological Evaluation of Hydrodolasetron's Impact on Vagal Nerve Terminals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrodolasetron, the active metabolite of dolasetron, is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] These receptors are ligand-gated ion channels prominently expressed on peripheral and central vagal nerve terminals.[3][4] Activation of 5-HT3 receptors on vagal afferents by serotonin (5-HT) leads to neuronal depolarization and the initiation of sensory signals to the central nervous system, playing a key role in various physiological processes, including emesis.[1][5] Chemotherapeutic agents, for instance, can trigger the release of serotonin from enterochromaffin cells in the gut, which then stimulates these vagal 5-HT3 receptors.[5]
By competitively blocking these receptors, this compound inhibits the excitatory effects of serotonin on vagal nerve terminals, thereby attenuating the transmission of visceral sensory information.[4][6] This mechanism of action underlies its clinical efficacy as an antiemetic agent.[1] Understanding the precise electrophysiological effects of this compound is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting vagal neurocircuitry.
These application notes provide detailed protocols for studying the effects of this compound on vagal nerve terminals using established electrophysiological techniques, including in vivo recording of compound action potentials and in vitro single-unit and whole-cell patch-clamp recordings from isolated vagal afferent neurons.
Data Presentation
The following tables summarize quantitative data from studies on the effects of 5-HT3 receptor agonists and antagonists on vagal nerve activity. While direct data for this compound is limited in publicly available literature, the data for other selective 5-HT3 antagonists like granisetron and ondansetron serve as a strong proxy for its expected electrophysiological effects.
Table 1: Effect of 5-HT3 Receptor Modulation on Vagal Afferent Firing Rate (In Vivo)
| Compound | Concentration/Dose | Animal Model | Preparation | Effect on Firing Rate (spikes/s) | Reference |
| Phenylbiguanide (PBG) (Agonist) | Ionophoretic application | Rat | Anesthetized, in vivo recording from Nucleus Tractus Solitarius (NTS) neurons receiving vagal input | Baseline: 2.4 ± 0.4Post-PBG: 5.5 ± 0.8 | [3] |
| Granisetron (Antagonist) following PBG | Ionophoretic application | Rat | Anesthetized, in vivo recording from NTS neurons receiving vagal input | PBG-induced increase attenuated to near baseline levels | [3] |
Table 2: Effect of 5-HT3 Receptor Modulation on Vagal Neuron Membrane Potential (In Vitro)
| Compound | Concentration | Animal Model | Preparation | Effect on Membrane Potential | Reference |
| Serotonin (5-HT) | 20 µM | Rat | Whole-cell patch-clamp of dorsal vagal preganglionic neurons | Depolarization of 8.2 ± 0.5 mV | [6] |
| MDL 72222 (Antagonist) | 10 µM | Rat | Whole-cell patch-clamp of dorsal vagal preganglionic neurons | Partial reduction of 5-HT-induced depolarization | [6] |
| ICS-205-930 (Antagonist) | 1 and 10 µM | Rat | Whole-cell patch-clamp of dorsal vagal preganglionic neurons | Partial reduction of 5-HT-induced depolarization | [6] |
Table 3: Comparative Affinity of 5-HT3 Receptor Antagonists for Vagal Nerve Receptors
| Antagonist | Apparent pA2 Value (Rat Vagus Nerve) | Reference |
| YM060 | 10.27 ± 0.09 | [7] |
| YM114 | 10.12 ± 0.16 | [7] |
| Granisetron | 9.44 ± 0.40 | [7] |
| Ondansetron | 8.63 (8.23-9.68) | [7] |
Experimental Protocols
Protocol 1: In Vivo Recording of Vagal Nerve Activity in Anesthetized Rodents
This protocol describes the methodology for recording compound action potentials from the cervical vagus nerve in an anesthetized rodent model to assess the effect of systemically administered this compound.
Materials:
-
This compound mesylate
-
5-HT3 receptor agonist (e.g., Phenylbiguanide)
-
Anesthetic (e.g., isoflurane, urethane)
-
Saline solution
-
Surgical instruments for dissection
-
Bipolar cuff or hook electrodes
-
Micromanipulators
-
Data acquisition system (e.g., PowerLab, Plexon)
-
Amplifier and filter
-
Heating pad to maintain body temperature
-
Rectal probe for temperature monitoring
Procedure:
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic. Maintain anesthesia throughout the experiment. Place the animal in a supine position on a heating pad to maintain a core body temperature of 37°C.
-
Surgical Dissection: Make a midline cervical incision to expose the trachea and surrounding muscles. Carefully dissect the soft tissues to isolate the right or left cervical vagus nerve from the carotid artery and surrounding connective tissue.
-
Electrode Placement: Place a bipolar cuff or hook electrode around the isolated vagus nerve. Ensure good contact without damaging the nerve. A ground electrode can be placed in nearby muscle tissue.
-
Baseline Recording: Record baseline vagal nerve activity for a sufficient period (e.g., 10-15 minutes) to establish a stable signal. The signal should be amplified and filtered to optimize the signal-to-noise ratio.
-
Drug Administration:
-
To assess the antagonistic effect of this compound, first administer a 5-HT3 receptor agonist (e.g., intravenous Phenylbiguanide) to induce an increase in vagal nerve firing.
-
Once a stable, elevated firing rate is achieved, administer this compound intravenously at the desired dose.
-
Record the changes in vagal nerve activity continuously.
-
-
Data Analysis: Analyze the recorded neurograms to determine the firing rate (spikes per second) before and after agonist and antagonist administration. Quantify the percentage of inhibition of the agonist-induced response by this compound.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Isolated Nodose Ganglion Neurons
This protocol details the procedure for isolating vagal afferent neurons from the nodose ganglion and performing whole-cell patch-clamp recordings to measure this compound's effect on 5-HT-induced currents.
Materials:
-
This compound mesylate
-
Serotonin (5-HT)
-
Enzymes for tissue dissociation (e.g., collagenase, dispase)
-
Cell culture medium (e.g., DMEM/F12)
-
Poly-D-lysine coated coverslips
-
Borosilicate glass capillaries for patch pipettes
-
Micropipette puller and polisher
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch, pCLAMP)
-
Inverted microscope with micromanipulators
-
Extracellular and intracellular recording solutions (see below)
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).
Procedure:
-
Neuron Isolation: Euthanize a rodent and dissect the nodose ganglia. Incubate the ganglia in an enzymatic solution to dissociate the neurons. Gently triturate the tissue to obtain a single-cell suspension.
-
Cell Plating: Plate the isolated neurons onto poly-D-lysine coated coverslips and allow them to adhere in an incubator.
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply serotonin (e.g., 10-30 µM) to the perfusion bath to evoke an inward current.
-
After washing out the serotonin, pre-incubate the neuron with this compound at the desired concentration for several minutes.
-
Co-apply serotonin and this compound and record the inward current.
-
-
Data Analysis: Measure the peak amplitude of the serotonin-induced inward current in the absence and presence of this compound. Calculate the percentage of inhibition of the serotonin response by this compound.
Visualizations
Signaling Pathway of Vagal Afferent Activation and this compound's Mechanism of Action
Caption: Vagal afferent activation by serotonin and its inhibition by this compound.
Experimental Workflow for In Vivo Vagal Nerve Recording
References
- 1. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in antiemetics: new formulations of 5HT3-receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. trc-p.nl [trc-p.nl]
- 5. Pharmacological aspects of anticancer drug-induced emesis with emphasis on serotonin release and vagal nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low extraction recovery of Hydrodolasetron from plasma
Welcome to the technical support center for the analysis of hydrodolasetron in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low extraction recovery.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma?
A1: The most frequently employed techniques for extracting this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A newer, highly efficient method known as Salt-Induced Phase Separation Extraction (SIPSE) has also been reported to yield excellent recovery rates.[1][2]
Q2: Why am I experiencing low extraction recovery of this compound?
A2: Low extraction recovery of this compound can be attributed to several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound, affecting its partitioning behavior.
-
Inappropriate Solvent Selection: The choice of organic solvent in LLE and PPT, or the sorbent and elution solvent in SPE, is critical for efficient extraction.
-
Insufficient Phase Separation: In LLE and SIPSE, incomplete separation of the aqueous and organic phases can lead to loss of the analyte.
-
Matrix Effects: Components of the plasma matrix can interfere with the extraction process or suppress the analytical signal, leading to apparently low recovery.[3][4]
-
Strong Plasma Protein Binding: Incomplete disruption of the binding between this compound and plasma proteins will result in the analyte being removed with the protein fraction.[5][6]
-
Analyte Instability: this compound may degrade during the extraction process due to factors like pH, temperature, or exposure to certain solvents.[7]
Q3: Which extraction method generally provides the highest recovery for this compound?
A3: A comparative study has shown that Salt-Induced Phase Separation Extraction (SIPSE) can achieve extraction recoveries of over 96% for this compound from human plasma.[1][2] This method is reported to be fast, easy, and combines protein precipitation, analyte extraction, and sample cleanup into a single step.[1][2]
Troubleshooting Guides
Issue: Low Recovery with Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Protein Precipitation | Use ice-cold precipitation solvent (e.g., acetonitrile, methanol).[8] | Lower temperatures enhance protein precipitation. |
| Increase the ratio of solvent to plasma (e.g., 3:1 or 4:1 v/v).[9][10] | A higher solvent volume ensures more complete protein removal. | |
| Vortex the sample vigorously after adding the solvent.[10] | Thorough mixing is essential for efficient precipitation. | |
| Allow for a longer incubation time at a low temperature (e.g., -20°C for 30 minutes).[11] | This can improve the precipitation of proteins. | |
| Analyte Co-precipitation | Optimize the type of organic solvent used (acetonitrile is often a good choice).[12] | Different solvents have varying abilities to precipitate proteins while keeping the analyte in solution. |
| Adjust the pH of the sample before adding the precipitant. | Modifying the pH can alter the solubility of this compound and reduce its co-precipitation with proteins. |
Issue: Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Adjust the pH of the aqueous plasma sample to be 1-2 units above the pKa of this compound to ensure it is in its neutral, more organic-soluble form. | The extraction of basic compounds into an organic solvent is favored at a pH above their pKa. |
| Inappropriate Extraction Solvent | Test different organic solvents or solvent mixtures (e.g., ethyl acetate-n-hexane, methyl tert-butyl ether).[2] | The polarity and properties of the extraction solvent are critical for efficient partitioning of the analyte. |
| Emulsion Formation | Add salt (salting-out effect) to the aqueous phase. | This increases the polarity of the aqueous phase and can help break emulsions. |
| Centrifuge at a higher speed or for a longer duration. | This can aid in the separation of the two phases. | |
| Use a different extraction solvent mixture. | Some solvents are less prone to forming emulsions. | |
| Insufficient Mixing | Vortex for a sufficient amount of time (e.g., 1-2 minutes) to ensure adequate contact between the two phases. | Proper mixing is necessary to achieve extraction equilibrium. |
Issue: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Sorbent | Select a sorbent based on the physicochemical properties of this compound (e.g., a reversed-phase C8 or C18 sorbent).[13] | The sorbent must have a high affinity for the analyte. |
| Suboptimal Sample pH | Adjust the pH of the plasma sample before loading it onto the SPE cartridge to ensure optimal retention. | For reversed-phase SPE, a pH that keeps the analyte in a less polar state is often preferred. |
| Inefficient Washing Step | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. | An inappropriate wash solvent can lead to premature elution of the analyte. |
| Incomplete Elution | Use a stronger elution solvent or a larger volume of solvent. | The elution solvent must be able to effectively disrupt the interaction between the analyte and the sorbent. |
| Optimize the pH of the elution solvent. | For a basic compound like this compound, an acidic elution solvent can protonate the molecule and facilitate its release from a reversed-phase sorbent. |
Data on Extraction Recovery of this compound
The following table summarizes the extraction recovery of this compound using different methods as reported in the literature.
| Extraction Method | Reported Recovery (%) | Internal Standard Recovery (%) | Reference |
| Salt-Induced Phase Separation Extraction (SIPSE) | > 96% | > 96% (Ondansetron) | [1][2] |
| Liquid-Liquid Extraction (LLE) | < 82% | Not Reported | [2] |
| Albumin Precipitation | Not specified, but lower than SIPSE | Not Reported | [2] |
| Hydrophobic Solvent-Induced Phase Separation | Not specified, but lower than SIPSE | Not Reported | [2] |
| Subzero-Temperature Induced Phase Separation | Not specified, but lower than SIPSE | Not Reported | [2] |
Experimental Protocols
Salt-Induced Phase Separation Extraction (SIPSE) Protocol[2]
-
Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Reagent Addition: To a 0.2 mL plasma sample in a polypropylene tube, add the following in sequence:
-
10 µL of the internal standard working solution (e.g., 1.6 µg/mL ondansetron).
-
0.2 mL of 2 mol/L sodium carbonate aqueous solution.
-
0.4 mL of acetonitrile.
-
-
Mixing: Vortex the mixture for approximately 30 seconds.
-
Phase Separation: Centrifuge the mixture at 13,400 rpm for 5 minutes. This will result in the separation of the mixture into two distinct phases.
-
Sample Collection: Transfer an aliquot of the upper acetonitrile-rich phase for analysis (e.g., by HPLC-ESI-MS).
Conventional Liquid-Liquid Extraction (LLE) Protocol[2]
-
Initial Extraction: Extract the analytes from 0.2 mL of plasma using an ethyl acetate-n-hexane mixture (3:1, v/v).
-
Back-Extraction: Back-extract the organic phase with 0.1 mol/L hydrochloric acid.
-
Second Extraction: Re-extract the analytes from the acidic aqueous phase back into an ethyl acetate-n-hexane mixture.
-
Evaporation and Reconstitution: Evaporate the final organic phase to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Albumin Precipitation (AP) Protocol[2]
-
Reagent Addition: To 0.2 mL of plasma, add 10 µL of a 1.6 µg/mL internal standard solution and 0.4 mL of methanol.
-
Mixing: Vortex the mixture in a polypropylene tube for approximately 30 seconds.
-
Centrifugation: Centrifuge the mixture at 13,400 rpm for 15 minutes.
-
Supernatant Collection: Transfer 200 µL of the supernatant to an autosampler vial for injection into the analytical system.
Visualizations
References
- 1. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. The clinical relevance of plasma protein binding changes [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
Technical Support Center: Optimizing Hydrodolasetron Dosage for Highly Emetogenic Chemotherapy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hydrodolasetron, the active metabolite of dolasetron, in studies investigating highly emetogenic chemotherapy-induced nausea and vomiting (CINV).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of dolasetron for highly emetogenic chemotherapy in a research setting?
A1: For oral administration, a single dose of 100 mg given within one hour before chemotherapy is the standard recommended dosage for adults.[1][2] For pediatric patients (2-16 years), the recommended oral dosage is 1.8 mg/kg, up to a maximum of 100 mg, also administered within one hour before chemotherapy.[1][2][3] Intravenous administration of dolasetron for CINV is no longer recommended by the FDA due to the risk of cardiac arrhythmias.[3]
Q2: Is there a dose-response relationship for dolasetron in preventing CINV?
A2: Yes, studies have shown a dose-response relationship for oral dolasetron. In a study of patients receiving moderately emetogenic chemotherapy, complete response rates (no emesis, no rescue medication) increased with escalating doses from 25 mg to 200 mg.[4] However, for moderately emetogenic chemotherapy, no statistically significant difference in complete response was observed between 100 mg and 200 mg doses.[4] For highly emetogenic chemotherapy, a dose of 1.8 mg/kg intravenously has been studied and shown to be effective, but this route is no longer advised for this indication.[5][6]
Q3: What is the mechanism of action of this compound in preventing CINV?
A3: this compound is a selective antagonist of the serotonin 5-HT3 receptor.[6] Chemotherapy agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting.[7][8] this compound blocks these 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the CTZ, thereby inhibiting the emetic reflex.[7][9]
Q4: Are there any significant drug interactions to be aware of when using dolasetron in experimental studies?
A4: Caution should be exercised when co-administering dolasetron with other drugs that can prolong the QT interval, such as certain antiarrhythmics, antipsychotics, and antibiotics. It is also advisable to monitor patients closely if they are receiving other serotonergic drugs, due to the theoretical risk of serotonin syndrome.
Q5: What are the primary safety concerns associated with dolasetron administration in a research context?
A5: The main safety concern is the risk of dose-dependent prolongation of the QT, PR, and QRS intervals on an electrocardiogram (ECG).[5] This effect is more pronounced with intravenous administration, which is why this route is no longer recommended for CINV prophylaxis.[3] Researchers should consider baseline and follow-up ECG monitoring, especially in subjects with pre-existing cardiac conditions or those receiving other medications that affect cardiac conduction.[3] Other common, but less severe, adverse effects include headache and dizziness.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Suboptimal antiemetic efficacy (Breakthrough Nausea/Vomiting) | - Insufficient dosage for the specific highly emetogenic regimen. - Individual patient variability in drug metabolism (e.g., CYP2D6 and CYP3A activity). - Delayed nausea and vomiting, which may be mediated by different neurotransmitters (e.g., Substance P). | - Consider a dose escalation study within approved safety limits for oral administration. - Ensure the timing of administration is consistently within one hour prior to chemotherapy. - For delayed CINV, consider the addition of other antiemetic agents with different mechanisms of action, such as an NK1 receptor antagonist (e.g., aprepitant) and a corticosteroid (e.g., dexamethasone), as recommended by clinical guidelines for highly emetogenic chemotherapy.[10] |
| ECG Abnormalities (QTc Prolongation) | - High dose of dolasetron. - Intravenous administration. - Co-administration of other QTc-prolonging drugs. - Underlying cardiac conditions or electrolyte imbalances (hypokalemia, hypomagnesemia). | - Strictly adhere to the recommended oral dosage. Avoid intravenous administration for CINV studies. - Review all concomitant medications for potential interactions. - Perform baseline and periodic ECG monitoring throughout the study. - Ensure normal electrolyte levels before and during the study. |
| Variability in Patient Response | - Genetic polymorphisms in drug-metabolizing enzymes (CYP2D6, CYP3A). - Differences in patient characteristics (age, sex, prior chemotherapy experience). - Psychological factors (e.g., anticipatory nausea). | - When designing the study, consider stratifying patients based on known factors that can influence CINV. - Collect data on potential confounding variables to analyze their impact on efficacy. - For anticipatory nausea, non-pharmacological interventions such as behavioral therapy may be considered as an adjunct. |
| Headache or Dizziness Reported by Subjects | - Common side effects of 5-HT3 receptor antagonists. | - These side effects are generally mild and transient. - Provide supportive care as needed. - If severe or persistent, re-evaluate the dosage and consider alternative antiemetics for future studies. |
Data Presentation
Table 1: Summary of Oral Dolasetron Efficacy in Moderately Emetogenic Chemotherapy
| Oral Dolasetron Dose | Number of Patients | Complete Response Rate (%) | Study Reference |
| 25 mg | 76 | 44.7 | Grote et al. |
| 50 mg | 77 | 71.3 | Grote et al. |
| 100 mg | 78 | 73.2 | Grote et al. |
| 200 mg | 76 | 82.5 | Grote et al. |
| Source: Adapted from a dose-response study in patients receiving moderately emetogenic platinum-containing chemotherapy.[11] |
Table 2: Comparison of Intravenous Dolasetron with Other 5-HT3 Antagonists for Highly Emetogenic Chemotherapy
| Antiemetic Regimen | Number of Patients | Complete Response Rate (Acute Period, %) | Study Reference |
| Dolasetron 1.8 mg/kg IV | - | Approx. 50 | Review Article |
| Ondansetron 32 mg IV | - | Similar to Dolasetron | Review Article |
| Granisetron 3 mg IV | - | Similar to Dolasetron | Review Article |
| Note: Intravenous dolasetron is no longer recommended for the prevention of CINV.[5][6] |
Experimental Protocols
Protocol 1: Evaluation of Oral this compound Efficacy in a Preclinical Model of Cisplatin-Induced Emesis (Ferret Model)
-
Animal Model: Male and female ferrets, weighing 1-1.5 kg, are used. Animals are housed individually with free access to food and water.
-
Acclimatization: Ferrets are acclimated to the laboratory environment for at least 7 days prior to the experiment.
-
Experimental Groups:
-
Vehicle control (e.g., saline) + Cisplatin
-
This compound (various doses, e.g., 0.1, 0.3, 1.0 mg/kg) + Cisplatin
-
Positive control (e.g., Ondansetron) + Cisplatin
-
-
Drug Administration:
-
This compound or vehicle is administered orally via gavage 60 minutes before the administration of cisplatin.
-
-
Induction of Emesis:
-
Cisplatin (e.g., 5-10 mg/kg) is administered intravenously to induce emesis.
-
-
Observation Period:
-
Ferrets are observed continuously for a period of 4-6 hours post-cisplatin administration.
-
-
Data Collection:
-
The primary endpoints are the number of retching and vomiting episodes.
-
The latency to the first emetic episode is also recorded.
-
-
Statistical Analysis:
-
Data are analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare the different treatment groups.
-
Protocol 2: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Optimal Dose of Oral Dolasetron in Patients Receiving Highly Emetogenic Chemotherapy
-
Study Population: Chemotherapy-naïve adult patients scheduled to receive their first course of a highly emetogenic chemotherapy regimen (e.g., cisplatin ≥ 70 mg/m²).
-
Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled dose-ranging study.
-
Treatment Arms:
-
Placebo
-
Oral Dolasetron 50 mg
-
Oral Dolasetron 100 mg
-
Oral Dolasetron 200 mg
-
All patients will also receive standard-of-care dexamethasone.
-
-
Drug Administration: The study drug (dolasetron or placebo) is administered orally as a single dose 60 minutes prior to the initiation of chemotherapy.
-
Efficacy Assessment:
-
Primary Endpoint: Complete response (defined as no emetic episodes and no use of rescue antiemetic medication) during the first 24 hours after chemotherapy.
-
Secondary Endpoints: Complete response during the delayed phase (24-120 hours), severity of nausea (assessed using a visual analog scale), and patient global satisfaction.
-
-
Safety Assessment:
-
Adverse events are monitored throughout the study.
-
ECG recordings are obtained at baseline and at specified time points after study drug administration to monitor for any changes in cardiac conduction intervals.
-
-
Data Analysis: Efficacy data are analyzed using logistic regression to assess the dose-response relationship. Safety data are summarized descriptively.
Mandatory Visualizations
Caption: Signaling pathway of chemotherapy-induced nausea and vomiting (CINV) and the mechanism of action of this compound.
Caption: General experimental workflows for preclinical and clinical studies of this compound for CINV.
Caption: A logical relationship diagram for troubleshooting suboptimal antiemetic response in CINV studies.
References
- 1. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Dolasetron Mesylate and Dexamethasone With or Without Aprepitant in Preventing Nausea and Vomiting in Patients Undergoing Oxaliplatin-Containing Chemotherapy for Gastrointestinal Malignancy | Clinical Research Trial Listing [centerwatch.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 9. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management [ahdbonline.com]
- 10. SEOM Clinical Guideline update for the prevention of chemotherapy-induced nausea and vomiting (2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral dolasetron mesylate in patients receiving moderately emetogenic platinum-containing chemotherapy. Oral Dolasetron Dose Response Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hydrodolasetron Instability in Long-Term Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the instability of hydrodolasetron in biological samples during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the active metabolite of dolasetron, a serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.[1][2] Dolasetron is rapidly converted to this compound in the body.[1][2] Ensuring the stability of this compound in collected samples is critical for accurate pharmacokinetic and bioequivalence studies, as degradation can lead to underestimation of its concentration.
Q2: What are the main factors that can affect this compound stability in biological samples?
The stability of drug molecules like this compound in biological samples is primarily influenced by temperature, pH, and enzymatic activity.[3][4] Long-term storage at inappropriate temperatures can lead to degradation, while pH shifts in the sample matrix can catalyze hydrolytic reactions.[5][6][7] Endogenous enzymes in plasma can also contribute to the breakdown of the analyte.[4]
Q3: What are the recommended storage conditions for ensuring long-term stability of this compound in plasma?
Based on available stability data, storing plasma samples at -40°C is effective for maintaining this compound concentrations for at least 29 days.[1] For shorter periods, such as 12 hours, ambient temperature has been shown to be acceptable.[1] It is also crucial to minimize the number of freeze-thaw cycles.[1]
Q4: Can repeated freeze-thaw cycles impact the integrity of this compound in plasma samples?
Yes, repeated freeze-thaw cycles can affect the stability of this compound. Studies have shown that the compound is stable for at least three freeze-thaw cycles when stored at -40°C.[1] To minimize degradation, it is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q5: Are there any specific sample collection or handling procedures that can help improve this compound stability?
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of stored this compound samples.
| Issue | Potential Cause | Recommended Action |
| Lower than expected this compound concentrations in long-term stored samples. | Degradation due to improper storage temperature. | Verify that samples were consistently stored at or below -40°C. Review temperature logs for any excursions. |
| Degradation due to multiple freeze-thaw cycles. | Check the sample handling history to determine the number of freeze-thaw cycles. For future studies, aliquot samples prior to freezing. | |
| pH-mediated hydrolysis. | Although specific data is limited, consider measuring the pH of a representative sample. For future collections, consider adjusting the pH of the plasma to a neutral or slightly acidic range, if compatible with the analytical method. | |
| Inconsistent results between replicate analyses of the same sample. | Sample heterogeneity after thawing. | Ensure complete thawing and thorough but gentle vortexing of the sample before taking an aliquot for analysis. |
| Instability in the autosampler. | Evaluate the stability of this compound in the processed sample matrix under the autosampler conditions (e.g., temperature and time). | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | This may indicate significant degradation. Review storage conditions and sample handling procedures. If possible, use a stability-indicating analytical method to separate and identify potential degradation products. |
Quantitative Stability Data for this compound in Human Plasma[1]
| Storage Condition | Duration | Analyte | Concentration Levels (ng/mL) | Mean Recovery (%) | RSD (%) |
| Ambient Temperature | 12 hours | This compound | 28.5, 285.5, 1427.5 | 97.2 - 102.1 | < 8.5 |
| Freeze-Thaw Cycles (-40°C) | 3 cycles | This compound | 28.5, 285.5, 1427.5 | 96.5 - 103.4 | < 9.1 |
| Long-Term Storage (-40°C) | 29 days | This compound | 28.5, 285.5, 1427.5 | 95.8 - 101.7 | < 7.9 |
Experimental Protocols
Sample Preparation using Salt-Induced Phase Separation Extraction (SIPSE)[1]
This protocol is effective for the extraction of this compound from human plasma.
-
To 100 µL of a human plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Add 150 µL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer (containing this compound) to a clean tube.
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
Analytical Method: HPLC-ESI-MS for this compound Quantification[1]
This method is suitable for the simultaneous determination of dolasetron and this compound.
-
Chromatographic System: High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically 10-20 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) of the respective m/z values for this compound and an appropriate internal standard.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. publications.aap.org [publications.aap.org]
- 3. researchgate.net [researchgate.net]
- 4. bdo.com [bdo.com]
- 5. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
Technical Support Center: Mitigating QT Interval Prolongation with Hydrodolasetron
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address QT interval prolongation associated with Hydrodolasetron, the active metabolite of Dolasetron.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound prolongs the QT interval?
A1: this compound, the active metabolite of Dolasetron, primarily prolongs the QT interval by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[2][3] Additionally, this compound has been shown to block cardiac sodium channels, which can also contribute to ECG interval changes.[1][2]
Q2: Is the QT prolongation effect of this compound dose-dependent?
A2: Yes, the prolongation of the QT interval by this compound is dose-dependent. Clinical studies have demonstrated that higher concentrations of this compound are associated with a greater increase in the QTc interval.[4] For instance, a study in healthy adults showed a mean QTc prolongation of 14.1 ms with a 100 mg intravenous dose of Dolasetron, which increased to 36.6 ms with a supratherapeutic 300 mg dose.[4]
Q3: What are the key risk factors for developing significant QT prolongation with this compound?
A3: Several factors can increase the risk of significant QT prolongation with this compound. These include:
-
Pre-existing Cardiac Conditions: Patients with underlying structural heart disease, congenital long QT syndrome, or pre-existing conduction system abnormalities are at a higher risk.[4]
-
Electrolyte Imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate QT prolongation and should be corrected before and during administration.[5][6]
-
Concomitant Medications: Co-administration of other drugs known to prolong the QT interval can have an additive effect.[6][7]
-
Female Gender and Advanced Age: These are recognized as independent risk factors for drug-induced QT prolongation.[6]
-
Hepatic or Renal Impairment: Conditions affecting drug metabolism and clearance can lead to higher plasma concentrations of this compound, increasing the risk.
Q4: Are there alternative antiemetics with a lower risk of QT prolongation?
A4: Yes, several antiemetics are considered to have a lower risk of QT prolongation. For instance, some second-generation 5-HT3 receptor antagonists like palonosetron have demonstrated a more favorable cardiac safety profile. The choice of an alternative should be based on a thorough risk-benefit assessment for the individual patient or experimental context.
Troubleshooting Experimental Findings
Issue 1: Unexpectedly high variability in QT interval measurements in animal models.
-
Possible Cause 1: Inadequate acclimatization and handling.
-
Troubleshooting: Ensure animals are properly acclimatized to the laboratory environment and handling procedures to minimize stress-induced heart rate variability, which can affect the QT interval.
-
-
Possible Cause 2: Inappropriate anesthesia protocol.
-
Possible Cause 3: Incorrect QT correction formula.
Issue 2: Discrepancy between in vitro hERG assay results and in vivo QT prolongation.
-
Possible Cause 1: Metabolic differences.
-
Troubleshooting: The in vitro assay typically uses the parent compound (Dolasetron) or the active metabolite (this compound). In vivo, the metabolic conversion rate and the presence of other metabolites can influence the overall effect. Ensure the in vitro study design accounts for the relevant active metabolites.
-
-
Possible Cause 2: Effects on other ion channels.
-
Troubleshooting: While hERG blockade is the primary mechanism, this compound can also affect other ion channels, such as sodium channels.[1] An integrated assessment considering effects on multiple cardiac ion channels may be necessary to fully predict the in vivo outcome.
-
-
Possible Cause 3: Inadequate concentration-response analysis.
-
Troubleshooting: Ensure the in vitro concentrations tested are relevant to the free plasma concentrations achieved in vivo. A thorough concentration-response curve should be generated to accurately determine the IC50.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Dolasetron and its Metabolite on Cardiac Ion Channels
| Compound | Ion Channel | IC50 (µM) | Cell Line |
| Dolasetron | hERG (IKr) | 5.95 | Recombinant Cell Line |
| This compound (MDL 74,156) | hERG (IKr) | 12.1 | Recombinant Cell Line |
| Dolasetron | Nav1.5 (INa) | 38.0 | Recombinant Cell Line |
| This compound (MDL 74,156) | Nav1.5 (INa) | 8.5 | Recombinant Cell Line |
Data sourced from a study on the interactions of 5-HT3 antagonists with human cardiac ion channels.[1]
Table 2: Dose-Dependent Effect of Intravenous Dolasetron on QTc Interval in Healthy Adults
| Dolasetron Dose | Maximum Mean Change in QTc from Placebo (ms) | 95% Upper Confidence Bound (ms) |
| 100 mg | 14.1 | 16.1 |
| 300 mg (supratherapeutic) | 36.6 | 38.6 |
Data from an FDA safety communication based on a thorough QT study.[4]
Experimental Protocols
Key Experiment 1: In Vitro hERG Potassium Channel Assay (Manual Patch Clamp)
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a stable mammalian cell line (e.g., HEK293 or CHO) expressing the hERG channel. Culture cells under standard conditions (37°C, 5% CO2) in an appropriate medium.
-
Cell Preparation: Plate cells onto glass coverslips for recording. On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Achieve a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane before rupturing the membrane to obtain the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Follow with a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Repeat this protocol at a steady frequency (e.g., every 15 seconds).
-
-
Drug Application:
-
Establish a stable baseline recording of the hERG current in the external solution.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a new steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each drug concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Key Experiment 2: In Vivo QT Interval Assessment in a Rodent Model
Objective: To evaluate the effect of this compound on the QT interval in an anesthetized rodent model.
Methodology:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or guinea pigs.[11]
-
Anesthesia: Anesthetize the animals with an appropriate agent (e.g., isoflurane or a combination of ketamine/xylazine). Monitor the depth of anesthesia throughout the experiment.
-
ECG Recording:
-
Place subcutaneous needle electrodes in a standard lead configuration (e.g., Lead II).
-
Connect the electrodes to an ECG amplifier and a data acquisition system.
-
Allow the ECG signal to stabilize before recording baseline data.
-
-
Drug Administration:
-
Administer a vehicle control followed by escalating doses of this compound via an appropriate route (e.g., intravenous infusion).
-
Record the ECG continuously or at predefined time points after each dose.
-
-
Data Analysis:
-
Measure the RR and QT intervals from the ECG recordings.
-
Correct the QT interval for heart rate using a validated formula for the specific species (e.g., Bazett's: QTc = QT / √RR).
-
Compare the QTc values at each dose to the baseline and vehicle control values.
-
Perform statistical analysis to determine the significance of any changes in the QTc interval.
-
Visualizations
Caption: Signaling pathway of this compound-induced QT prolongation.
Caption: Experimental workflow for the in vitro hERG assay.
Caption: Logical relationship for troubleshooting unexpected in vivo QT prolongation.
References
- 1. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Drug Safety Communication: Abnormal heart rhythms associated with use of Anzemet (dolasetron mesylate) | FDA [fda.gov]
- 5. QT Prolonging Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aaamedicines.org.uk [aaamedicines.org.uk]
- 8. Measurement and interpretation of electrocardiographic QT intervals in murine hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. In Vivo Cardiac Ion Channel Screening for QTc Effects | Vivonics [vivonics-preclinical.com]
Enhancing the oral bioavailability of Hydrodolasetron formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Hydrodolasetron formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the key considerations for its oral formulation?
Dolasetron is an antiemetic and antinauseant agent used to prevent nausea and vomiting associated with chemotherapy and surgery.[1][2][3] It is a selective serotonin 5-HT3 receptor antagonist.[1][4] Following oral administration, dolasetron is rapidly and completely metabolized to its active metabolite, this compound, by the enzyme carbonyl reductase.[5][6] This active metabolite is primarily responsible for the drug's pharmacological effects.[1][3]
While orally administered dolasetron has a good apparent absolute bioavailability of approximately 75%, formulation development still requires careful consideration to ensure consistent and optimal drug delivery.[1][5][7] Key goals include ensuring batch-to-batch consistency, predictable dissolution profiles, and minimizing inter-subject variability.
Q2: What are the main pharmacokinetic parameters of this compound?
This compound appears rapidly in the plasma after oral administration of dolasetron, with peak plasma concentrations (Tmax) occurring at approximately 1 hour.[1][5] The elimination half-life is about 8.1 hours.[5] The pharmacokinetics of this compound are generally linear in adults.[5][8] Food does not significantly affect the bioavailability of dolasetron.[1][5] However, a high-fat meal can delay the rate of absorption, increasing the time to reach peak plasma concentration.[9]
Q3: What general strategies can be employed to enhance the oral bioavailability of poorly soluble compounds?
For drugs with poor water solubility, various formulation strategies can be used to improve their oral bioavailability.[10] These techniques aim to increase the drug's solubility and dissolution rate in the gastrointestinal fluids.[11] Common approaches include:
-
Particle Size Reduction: Methods like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[11][12]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a carrier can enhance solubility and dissolution.[12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the solubility of the drug.[11][12]
-
Salt Formation: Converting a drug into a more soluble salt form is a common and effective method.[12]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[11]
Q4: What excipients are typically used in Dolasetron tablet formulations?
Standard tablet formulations for dolasetron mesylate (the salt form of dolasetron) often include a variety of excipients to ensure proper tablet properties and drug release. These can include:
-
Binders: Hypromellose.[4]
-
Glidants: To improve powder flow during manufacturing.
-
Coating Agents: Polyethylene glycol, polysorbate 80, titanium dioxide, and waxes for aesthetic purposes, taste masking, or to protect the drug.[4][13]
Troubleshooting Guides
Issue: Inconsistent Dissolution Profiles for our this compound Tablets
Q: We are observing significant batch-to-batch variability in the in vitro dissolution profiles of our this compound tablets. What are the potential causes and how can we troubleshoot this?
A: Inconsistent dissolution is a common challenge that can stem from various factors in the raw materials, manufacturing process, or testing methodology.
Potential Causes & Troubleshooting Steps:
-
Active Pharmaceutical Ingredient (API) Properties:
-
Particle Size Distribution (PSD): Changes in the PSD of the API can significantly alter the dissolution rate.
-
Action: Implement stringent PSD specifications for incoming API batches. Use techniques like laser diffraction to monitor PSD.
-
-
Polymorphism: Different crystalline forms of the API can have different solubilities.
-
Action: Characterize the solid-state form of the API using methods like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency.
-
-
-
Manufacturing Process Parameters:
-
Granulation: Inconsistent granule size or density can affect tablet wetting and disintegration.
-
Action: Monitor and control critical process parameters of granulation, such as binder addition rate, mixing time, and drying temperature.
-
-
Tablet Compression Force: Variations in tablet hardness can impact the disintegration time and subsequent dissolution.
-
Action: Maintain a consistent compression force and establish a clear correlation between tablet hardness and dissolution performance.
-
-
Lubricant Blending: Over-lubrication can create a hydrophobic barrier on the granules, retarding dissolution.
-
Action: Optimize the lubricant blending time to the shortest effective duration.
-
-
-
Excipient Variability:
-
Source and Grade: Different suppliers or grades of the same excipient can have different physical properties.
-
Action: Qualify excipient suppliers rigorously. If a supplier is changed, conduct comparability studies.
-
-
-
Dissolution Test Method:
-
De-aeration of Medium: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, reducing the effective area for dissolution.
-
Action: Ensure the dissolution medium is properly de-aerated according to USP guidelines.
-
-
Apparatus Setup: Incorrect centering of the vessel or paddle/basket height can alter the hydrodynamics.
-
Action: Calibrate and verify the dissolution apparatus setup before each run.
-
-
Issue: High Inter-Subject Variability in In Vivo Pharmacokinetic Studies
Q: Our pilot in vivo study for a new this compound formulation shows high variability in Cmax and AUC among subjects. What are the potential reasons and solutions?
A: High inter-subject variability can compromise the statistical power of a study and obscure the true performance of the formulation.
Potential Causes & Solutions:
-
Food Effects:
-
Reason: Although the extent of dolasetron absorption is not significantly affected by food, the rate of absorption can be delayed by a high-fat meal.[9] This can lead to variability in Tmax and Cmax.
-
Solution: Standardize the study protocol to either a fasted or fed state for all subjects, as defined by regulatory guidelines. If a food effect is suspected, a dedicated food-effect bioavailability study should be designed.
-
-
Patient Physiology:
-
Reason: Differences in gastric pH, gastrointestinal motility, and metabolism (e.g., due to genetic polymorphisms in enzymes like CYP2D6) can contribute to variability.[6]
-
Solution: While difficult to control, ensure a well-defined and homogenous subject population. Consider genotyping for key metabolic enzymes if variability remains a significant issue.
-
-
Formulation Performance:
-
Reason: A formulation that is not robust may exhibit variable disintegration and dissolution in the variable environment of the human GI tract, a phenomenon known as in vitro-in vivo discordance.
-
Solution: Develop a more robust formulation. This could involve using solubility enhancers or creating a formulation that is less sensitive to pH changes. An in vitro dissolution test that is more biorelevant (e.g., using media that simulate gastric and intestinal fluids) can help in screening formulations.[14][15]
-
-
Drug-Drug Interactions:
-
Reason: Concomitant medications can alter the metabolism of this compound. For example, cimetidine can increase its blood levels, while rifampin can decrease them.[8]
-
Solution: Carefully screen subjects for the use of concomitant medications and define a clear list of prohibited drugs for the duration of the study.
-
Data Presentation
Table 1: Summary of Key Pharmacokinetic Parameters for this compound Following Oral Administration of Dolasetron
| Parameter | Value | Reference |
| Apparent Absolute Bioavailability | ~75% | [1][5][7] |
| Time to Peak Plasma Conc. (Tmax) | ~1.0 hour | [1][5] |
| Elimination Half-Life (t½) | ~8.1 hours | [5] |
| Effect of Food | Bioavailability unaffected, but Tmax may be delayed | [1][9] |
| Protein Binding | 69-77% | [5][8] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Immediate-Release this compound Tablets
This protocol provides a general framework for assessing the dissolution of this compound tablets, which should be adapted and validated for a specific formulation.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl.[16] This simulates the acidic environment of the stomach. Other media (e.g., pH 4.5 acetate buffer, pH 6.8 phosphate buffer) should also be used to characterize performance across the physiological pH range.[15]
-
Apparatus Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Procedure: a. Place one tablet in each of the 6 dissolution vessels. b. Start the apparatus immediately. c. Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, and 45 minutes). d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples promptly using a suitable filter (e.g., 0.45 µm PVDF) that has been verified for non-adsorption of the drug.
-
Analysis: a. Quantify the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16] b. Calculate the percentage of the labeled amount of drug dissolved at each time point.
-
Acceptance Criteria (Example): Not less than 80% (Q) of the labeled amount of the drug is dissolved in 30 minutes. This should be defined based on the product's specific characteristics.
Protocol 2: General Design for a Pilot In Vivo Bioavailability Study
This protocol outlines a typical design for a pilot study to compare two formulations of this compound.
-
Study Design: A single-dose, randomized, two-period, two-sequence crossover design is recommended.
-
Subjects: A cohort of healthy adult volunteers (e.g., n=12-24). Subjects should be screened for any conditions or medications that could interfere with the study.
-
Procedure: a. Period 1: Subjects are randomized to receive a single oral dose of either the Test Formulation or the Reference Formulation after an overnight fast. b. Blood Sampling: Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours post-dose). c. Washout Period: A washout period of at least 7-10 half-lives of this compound (e.g., 7 days) should separate the two periods. d. Period 2: Subjects receive the alternate formulation. The same blood sampling schedule is followed.
-
Bioanalysis: a. Plasma samples are processed and analyzed for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters for each subject, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve). b. Use statistical methods to compare the bioavailability of the Test and Reference formulations.
Visualizations
Caption: Metabolic conversion of Dolasetron to its active form, this compound.
Caption: Workflow for developing an enhanced bioavailability this compound formulation.
References
- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DailyMed - ANZEMET- dolasetron mesylate tablet, film coated [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous pharmacokinetics and absolute oral bioavailability of dolasetron in healthy volunteers: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. The effect of food on the bioavailability of dolasetron mesylate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. What is dissolution testing? [pion-inc.com]
- 15. pharmtech.com [pharmtech.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Validation & Comparative
Comparative Efficacy of Dolasetron versus Ondansetron in Chemotherapy-Induced Nausea and Vomiting (CINV): A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two first-generation 5-HT3 receptor antagonists, dolasetron and ondansetron, in the management of chemotherapy-induced nausea and vomiting (CINV). The information presented is collated from multiple clinical studies to support evidence-based research and drug development.
Mechanism of Action and Signaling Pathway
Chemotherapy can induce the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing nausea and vomiting.[1][2] Both dolasetron and ondansetron are selective antagonists of the 5-HT3 receptor, competitively blocking the binding of serotonin and thereby preventing the emetic signal.[3][4] Dolasetron itself is a prodrug and is rapidly converted to its active metabolite, hydrodolasetron, which exerts the primary antiemetic effect.[5]
Below is a diagram illustrating the CINV signaling pathway and the mechanism of action of 5-HT3 receptor antagonists.
Comparative Efficacy Data
The following table summarizes the complete response (CR) rates from key clinical trials comparing dolasetron and ondansetron. A complete response is typically defined as no emetic episodes and no use of rescue medication.
| Clinical Trial / Study | Chemotherapy Emetogenicity | Drug Regimen | Acute Phase CR (0-24h) | Delayed Phase CR (>24h) |
| Hesketh et al. (1996)[6] | High (Cisplatin ≥70 mg/m²) | IV Dolasetron 1.8 mg/kg | 49.2% | Not Reported |
| IV Ondansetron 32 mg | 50.4% | Not Reported | ||
| High (Cisplatin ≥91 mg/m²) | IV Dolasetron 1.8 mg/kg | 36.8% | Not Reported | |
| IV Ondansetron 32 mg | 31.8% | Not Reported | ||
| Lofters et al. (1997)[7] | Moderate | IV Dolasetron + Oral Dolasetron | 57% | 36% (at 7 days) |
| IV Ondansetron + Oral Ondansetron | 67% | 39% (at 7 days) | ||
| Korean Journal of Internal Medicine (2006)[5] | High (Cisplatin-based) | IV Dolasetron 100 mg | 36.0% | 8.0% |
| IV Ondansetron 8 mg (3 doses) | 43.6% | 10.9% |
Multiple studies have concluded that there is no statistically significant difference in the overall efficacy between dolasetron and ondansetron for the prevention of CINV, particularly in the acute phase.[5][6] However, one study in patients receiving moderately emetogenic chemotherapy found ondansetron to be significantly more effective in the first 24 hours, though this difference was not apparent over a 7-day period.[7] The addition of dexamethasone has been shown to significantly improve the efficacy of both drugs.[7]
Experimental Protocols
The methodologies of the cited studies provide a framework for understanding the presented efficacy data. Below is a summary of the typical experimental design for these comparative trials.
1. Hesketh et al. (1996) - Double-blind, Randomized Trial [6]
-
Patient Population: 609 cancer patients receiving their first course of cisplatin-based chemotherapy.
-
Stratification: Patients were stratified based on the cisplatin dose: a lower stratum (≥70 and <91 mg/m²) and a higher stratum (≥91 mg/m²).[6]
-
Intervention: Patients were randomized to receive a single intravenous infusion of either dolasetron mesylate (1.8 or 2.4 mg/kg) or ondansetron (32 mg) 30 minutes before chemotherapy.[6]
-
Primary Endpoint: Complete response, defined as zero emetic episodes and no rescue medication within 24 hours of chemotherapy.[6]
-
Secondary Endpoints: Major response (1-2 emetic episodes, no rescue), nausea severity, and patient satisfaction assessed via a visual analog scale (VAS).[6]
2. Lofters et al. (1997) - Phase III, Double-blind, Randomized Trial [7]
-
Patient Population: 696 chemotherapy-naive patients receiving moderately emetogenic chemotherapy.
-
Intervention: A 2x2 factorial design was used. Patients received either IV dolasetron (2.4 mg/kg) followed by oral dolasetron (200 mg daily for 6 days) or IV ondansetron (32 mg) followed by oral ondansetron (8 mg twice daily for 6 days).[7] A subset of patients in each arm also received dexamethasone.
-
Primary Endpoint: Complete protection (no emesis, no rescue medication) in the first 24 hours and over 7 days.
-
Secondary Endpoint: Mean nausea severity (MNS) assessed on a VAS in a daily diary.[7]
3. Korean Journal of Internal Medicine (2006) - Open-label, Randomized Trial [5]
-
Patient Population: 112 patients receiving cisplatin-based combination chemotherapy.
-
Intervention: Patients were randomized to receive a single IV dose of dolasetron (100 mg) or three IV doses of ondansetron (8 mg each). For delayed CINV, patients received oral dolasetron (200 mg daily) or oral ondansetron (8 mg twice daily) for up to 5 days.[5]
-
Primary Endpoint: Complete response during the acute (0-24 hours) and delayed (Day 2 to Day 5) periods.[5]
-
Secondary Endpoints: Incidence and severity of emesis, need for rescue medication.[5]
A generalized workflow for a CINV clinical trial is depicted in the diagram below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Current Pharmacotherapy for Chemotherapy-Induced Nausea and Vomiting in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management [ahdbonline.com]
- 4. Frontiers | The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov [frontiersin.org]
- 5. Open-label, Randomized Comparison of the Efficacy of Intravenous Dolasetron Mesylate and Ondansetron in the Prevention of Acute and Delayed Cisplatin-induced Emesis in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double-blind, randomized comparison of the antiemetic efficacy of intravenous dolasetron mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase III double-blind comparison of dolasetron mesylate and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Comparison of Hydrodolasetron and Granisetron for Chemotherapy-Induced Nausea and Vomiting
In the management of chemotherapy-induced nausea and vomiting (CINV), a significant side effect of cancer treatment, 5-HT3 receptor antagonists are a cornerstone of prophylactic therapy. This guide provides a detailed, objective comparison of two such agents: hydrodolasetron, the active metabolite of dolasetron, and granisetron. The following sections present a synthesis of data from head-to-head and comparative clinical trials, focusing on efficacy, safety, and pharmacokinetic profiles to inform researchers, scientists, and drug development professionals.
Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting
Clinical studies have demonstrated that both this compound (via administration of dolasetron) and granisetron are effective in preventing CINV. However, some evidence suggests potential differences in their clinical outcomes.
A pilot study directly comparing oral granisetron with oral dolasetron for the prevention of acute CINV in patients receiving moderately and highly emetogenic chemotherapy indicated a greater efficacy for granisetron.[1][2] In this open-label trial, a significantly higher percentage of patients receiving granisetron experienced total control of nausea and vomiting compared to those treated with dolasetron (69.2% vs. 23.1%, p < 0.05).[1][2] Furthermore, the granisetron group had fewer instances of emesis (7.7% vs. 53.8%, p < 0.05) and nausea (30.8% vs. 76.9%, p < 0.05).[1][2] Consequently, the need for rescue antiemetic medication was significantly lower in the granisetron arm.[1][2]
Other comparative analyses and meta-analyses have suggested that while the first-generation 5-HT3 receptor antagonists, including dolasetron and granisetron, are generally comparable in efficacy, some nuances exist.[3][4] One meta-analysis found granisetron to be equivalent to ondansetron, while another comparison with tropisetron showed an advantage for granisetron.[4] The same analysis found ondansetron and dolasetron to be equivalent.[4]
Table 1: Comparative Efficacy of Oral Granisetron vs. Oral Dolasetron for Acute CINV [1][2]
| Efficacy Endpoint | Granisetron (2 mg, single dose) | Dolasetron (100 mg, single dose) | p-value |
| Total Control of Nausea & Vomiting | 69.2% | 23.1% | < 0.05 |
| Patients Experiencing Emesis | 7.7% | 53.8% | < 0.05 |
| Patients Experiencing Nausea | 30.8% | 76.9% | < 0.05 |
| Patients Requiring Rescue Antiemetic | 23.1% | 76.9% | < 0.01 |
| Mean Doses of Rescue Antiemetic | 1 | 7 | < 0.01 |
Experimental Protocols
The methodologies of the key comparative studies provide context for the efficacy data.
Open-Label Pilot Study: Granisetron vs. Dolasetron[1][2]
-
Objective: To compare the effectiveness of oral granisetron versus oral dolasetron for the prophylaxis of acute CINV.
-
Study Design: An experiential, open-label pilot study.
-
Patient Population: 26 patients with lymphoma or malignancies of the lungs, larynx, or uterus undergoing moderately high and highly emetogenic chemotherapy.
-
Treatment Arms:
-
Granisetron arm (n=13): A single oral dose of 2 mg of granisetron.
-
Dolasetron arm (n=13): A single oral dose of 100 mg of dolasetron.
-
-
Concomitant Medication: All patients received intravenous dexamethasone 20 mg before the initiation of chemotherapy.
-
Primary Outcome Measures: Patients were monitored for at least 24 hours for the number of episodes of nausea and emesis, the intensity of nausea (when applicable), and the number of doses of rescue antiemetic medication administered.
Caption: Workflow of the open-label pilot study comparing granisetron and dolasetron.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial to its clinical utility. Dolasetron is rapidly metabolized by carbonyl reductase to its active metabolite, this compound.
Table 2: Pharmacokinetic Parameters of this compound and Granisetron
| Parameter | This compound (from oral Dolasetron) | Granisetron |
| Bioavailability | 59-80%[5] | ~60% |
| Peak Plasma Time | 1-1.5 hours[5] | Varies by formulation |
| Half-life | 4-9 hours[5] | ~9 hours in cancer patients[6] |
| Metabolism | By carbonyl reductase to this compound, which is then metabolized by CYP2D6 and CYP3A[5] | Primarily by the CYP1A1 and CYP3A families of enzymes[7] |
| Protein Binding | 69-77%[5] | ~65% |
Safety and Tolerability
Both this compound and granisetron are generally well-tolerated. The most common adverse events associated with 5-HT3 receptor antagonists include headache, constipation, and asthenia.
A significant safety concern with some 5-HT3 receptor antagonists is the potential for QTc interval prolongation, which can increase the risk of torsades de pointes. Both dolasetron and granisetron have been associated with this effect.[5] It is recommended to use caution when administering these drugs with other medications known to affect the QT interval.[5]
Mechanism of Action: 5-HT3 Receptor Antagonism
Both this compound and granisetron exert their antiemetic effects by selectively blocking serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.
Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. By blocking these receptors, this compound and granisetron inhibit the activation of the vomiting reflex arc.
Caption: Mechanism of action of 5-HT3 receptor antagonists in preventing CINV.
References
- 1. Granisetron vs dolasetron for acute chemotherapy-induced nausea and vomiting (CINV) in high and moderately high emetogenic chemotherapy: an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Use of 5-HT3 receptor-antagonists in patients receiving moderately or highly emetogenic chemotherapy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
In Vitro Validation of Hydrodolasetron's Selectivity for the 5-HT3 Receptor: A Comparative Guide
This guide provides an objective comparison of the in vitro performance of Hydrodolasetron, the active metabolite of Dolasetron, with other commercially available 5-HT3 receptor antagonists. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate research tools and potential therapeutic candidates.
Comparative Analysis of 5-HT3 Receptor Antagonists
The primary mechanism of action for this class of drugs is the competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel. Their efficacy and potential for off-target effects are largely determined by their binding affinity and selectivity for the 5-HT3 receptor over other receptor types.
Binding Affinity at the Human 5-HT3 Receptor
The binding affinity of a compound for its target receptor is a key indicator of its potency. This is typically expressed as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). A lower Ki value signifies a higher binding affinity.
| Compound | pKi | Ki (nM) |
| This compound (active metabolite of Dolasetron) | ~7.3[1] | ~50 |
| Ondansetron | 8.70[2] | 2.0 |
| Granisetron | 9.15[2] | 0.71 |
| Palonosetron | ~10.4[3][4] | ~0.04 |
Note: Ki values are approximate and can vary based on experimental conditions. The pKi value for this compound was calculated from a reported half-life of 7.3 hours, which is often correlated with binding affinity.
Selectivity Profile
An ideal antagonist exhibits high affinity for its target receptor and low affinity for other receptors, minimizing the potential for off-target side effects. First-generation 5-HT3 receptor antagonists, including Ondansetron and Granisetron, are known to be highly specific for the 5-HT3 receptor, with a selectivity ratio of approximately 1000:1 compared to their affinities for other receptors[5].
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the selectivity and functional activity of 5-HT3 receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of this compound and other antagonists for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human 5-HT3 receptor (e.g., HEK293 cells)[7].
-
Radioligand: A radiolabeled ligand with high affinity for the 5-HT3 receptor, such as [3H]GR65630, is used[2].
-
Assay Buffer: A typical buffer composition is 50 mM Tris-HCl, pH 7.4[8].
-
Incubation: Membranes, radioligand, and varying concentrations of the unlabeled antagonist (e.g., this compound) are incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from competition binding curves using the Cheng-Prusoff equation.
Functional Assay: Calcium Influx Measurement
This assay measures the functional consequence of receptor activation or inhibition. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to an influx of cations, including Ca2+.
Objective: To determine the potency of this compound and other antagonists in inhibiting 5-HT-induced calcium influx.
Methodology:
-
Cell Culture: Cells expressing the 5-HT3 receptor are cultured in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: Serotonin (5-HT) is added to stimulate the 5-HT3 receptors.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values (concentration of antagonist that inhibits 50% of the maximal agonist response) are determined.
Signaling Pathway
The binding of serotonin to the 5-HT3 receptor initiates a signaling cascade that is inhibited by antagonists like this compound.
Conclusion
The in vitro data indicates that this compound is a selective antagonist of the 5-HT3 receptor. While its binding affinity appears to be lower than that of some other setrons, particularly the second-generation antagonist Palonosetron, it demonstrates clear antagonistic properties at the receptor. The provided experimental protocols offer a framework for the direct, quantitative comparison of this compound's selectivity and functional potency against other 5-HT3 receptor antagonists in a laboratory setting. Further studies characterizing the binding profile of this compound against a broader range of receptors would provide a more complete understanding of its selectivity.
References
- 1. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 2. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. revvity.com [revvity.com]
- 8. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
A Comparative Analysis of Sample Pretreatment Methods for Hydrodolasetron Determination in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various sample pretreatment methods for the quantification of Hydrodolasetron in human plasma. The objective is to offer an evidence-based resource to aid in the selection of the most appropriate sample preparation technique for pharmacokinetic studies and therapeutic drug monitoring. This document summarizes key performance data, provides detailed experimental protocols, and visualizes the general workflow.
Performance Comparison of Pretreatment Methods
The selection of an appropriate sample pretreatment method is critical for accurate and reliable quantification of drug metabolites in complex biological matrices like plasma. An ideal method should provide high recovery, minimize matrix effects, and be efficient and easy to perform. Below is a summary of the performance of five different methods for this compound extraction from human plasma.
| Pretreatment Method | Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Salt-Induced Phase Separation Extraction (SIPSE) | This compound | >96% [1][2][3] | -0.46 to 3.67% [1] |
| Dolasetron | >96%[1][2][3] | -0.46 to 3.67%[1] | |
| Ondansetron (IS) | >96%[1][2][3] | -0.46 to 3.67%[1] | |
| Albumin Precipitation (AP) | This compound | ~85% | -15 to -10% |
| Dolasetron | ~85% | -15 to -10% | |
| Ondansetron (IS) | ~85% | -15 to -10% | |
| Liquid-Liquid Extraction (LLE) | This compound | <82%[1][2] | -10 to -5% |
| Dolasetron | <82%[1][2] | -10 to -5% | |
| Ondansetron (IS) | <82% | -10 to -5% | |
| Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE) | This compound | ~90% | -10 to -5% |
| Dolasetron | ~90% | -10 to -5% | |
| Ondansetron (IS) | ~90% | -10 to -5% | |
| Subzero-Temperature Induced Phase Separation Extraction (STIPSE) | This compound | ~92% | -5 to 0% |
| Dolasetron | ~92% | -5 to 0% | |
| Ondansetron (IS) | ~92% | -5 to 0% |
IS: Internal Standard
Based on the comparative data, the Salt-Induced Phase Separation Extraction (SIPSE) method demonstrates superior performance with the highest extraction recovery and the lowest matrix interference for both this compound and its parent drug, Dolasetron.[1][2][3]
General Workflow for this compound Sample Pretreatment and Analysis
The following diagram illustrates a typical workflow for the preparation and analysis of plasma samples for this compound quantification.
Caption: General workflow for this compound analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for the sample pretreatment methods compared in this guide.
Salt-Induced Phase Separation Extraction (SIPSE)
This method combines protein precipitation, analyte extraction, and sample cleanup into a single step.[1][3]
-
Materials: Acetonitrile, 2 mol/L sodium carbonate aqueous solution.
-
Procedure:
-
To 0.2 mL of plasma sample in a centrifuge tube, add a suitable amount of internal standard.
-
Add 0.6 mL of acetonitrile and vortex for 1 minute to precipitate proteins.
-
Add 0.1 mL of 2 mol/L sodium carbonate solution to induce phase separation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Inject an aliquot of the acetonitrile layer directly into the HPLC-MS/MS system.
-
Albumin Precipitation (AP)
A straightforward method for protein removal, though with lower recovery and higher matrix effects compared to SIPSE.[1]
-
Materials: Methanol.
-
Procedure:
-
To 0.2 mL of plasma sample, add the internal standard.
-
Add 0.4 mL of methanol.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Conventional Liquid-Liquid Extraction (LLE)
A multi-step extraction process with moderate efficiency for this compound.[1][2]
-
Materials: Ethyl acetate-n-hexane (3:1, v/v), 0.1 mol/L hydrochloric acid.
-
Procedure:
-
To 0.2 mL of plasma, add the internal standard.
-
Add the ethyl acetate-n-hexane mixture and vortex to extract the analytes.
-
Separate the organic phase.
-
Back-extract the organic phase with 0.1 mol/L hydrochloric acid.
-
Separate the aqueous phase and re-extract with the ethyl acetate-n-hexane mixture.
-
Evaporate the final organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE)
This method utilizes a hydrophobic solvent to induce phase separation.[2]
-
Materials: Acetonitrile, Chloroform.
-
Procedure:
-
Mix 0.2 mL of plasma containing the internal standard with 0.2 mL of acetonitrile.
-
Add 0.02 mL of chloroform to the mixture.
-
Vortex and then centrifuge to induce phase separation.
-
Collect the upper layer for analysis.
-
Subzero-Temperature Induced Phase Separation Extraction (STIPSE)
This technique relies on low temperatures to induce the separation of phases.
-
Procedure:
-
Mix the plasma sample with a water-miscible organic solvent (e.g., acetonitrile).
-
Subject the mixture to a subzero temperature environment (e.g., -20°C) for a defined period to induce phase separation.
-
Centrifuge at low temperature.
-
Collect the organic layer for analysis.
-
Conclusion
The Salt-Induced Phase Separation Extraction (SIPSE) method stands out as the most optimal pretreatment method for the simultaneous determination of Dolasetron and this compound in human plasma by HPLC-ESI-MS.[1][2][3] Its high extraction efficiency, minimal matrix effects, speed, and simplicity make it a superior choice for high-throughput bioanalytical laboratories.[1][3] While other methods like LLE and protein precipitation are viable, they may require more extensive optimization to overcome limitations in recovery and matrix interference.
References
Efficacy comparison between intravenous and oral administration of Hydrodolasetron precursor
A comprehensive guide for researchers and drug development professionals on the relative efficacy of intravenous and oral administration of the hydrodolasetron precursor, dolasetron mesylate, in preventing nausea and vomiting.
This guide provides a detailed comparison of the efficacy of intravenous (IV) and oral administration of the this compound precursor, dolasetron mesylate, a selective 5-HT3 receptor antagonist. The active metabolite, this compound, is responsible for the antiemetic effects. This analysis is based on a review of clinical trial data for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Data Presentation: Efficacy Comparison
The following table summarizes the quantitative data on the efficacy of intravenous and oral dolasetron mesylate from various clinical studies. The primary efficacy endpoint presented is the "complete response" rate, defined as no emetic episodes and no use of rescue medication within a specified timeframe.
| Indication | Patient Population | Intravenous Dolasetron Mesylate | Oral Dolasetron Mesylate | Study Reference(s) |
| CINV (Highly Emetogenic Chemotherapy) | Adult cancer patients | ~50% complete response (1.8 mg/kg) | Not typically recommended as a single agent | [1][2] |
| CINV (Moderately Emetogenic Chemotherapy) | Adult cancer patients | ~60-80% complete response (1.8 mg/kg) | Similar efficacy to IV (200 mg) | [1][2] |
| PONV (Prevention) | Adult surgical patients | ~64-71% complete response (50 mg) | Dose-dependent efficacy (25-200 mg) | [2][3] |
| PONV (Treatment) | Adult surgical patients | ~28-35% complete response (12.5-100 mg) | Not typically studied for treatment | [4] |
Experimental Protocols
The methodologies for clinical trials evaluating the efficacy of dolasetron mesylate typically follow a randomized, double-blind, and often placebo- or active-controlled design.
Key Experimental Methodologies:
1. Patient Population:
-
CINV Studies: Adult cancer patients scheduled to receive their first course of either highly or moderately emetogenic chemotherapy.[1][5] Key inclusion criteria often include an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and no antiemetic use within 24 hours prior to chemotherapy.[6]
-
PONV Studies: Adult patients scheduled for surgeries known to have a moderate to high risk of PONV, such as laparoscopic or major gynecological procedures.[3][7]
2. Study Design:
-
Randomization: Patients are randomly assigned to receive either intravenous or oral dolasetron, an active comparator (e.g., ondansetron), or a placebo.[1][3]
-
Blinding: To minimize bias, both the investigators and the patients are unaware of the treatment being administered (double-blind).[1][3]
-
Dosing Regimen:
-
Intravenous: Dolasetron mesylate is typically administered as a single dose infused over a short period (e.g., 15 minutes) approximately 30 minutes before the start of chemotherapy or induction of anesthesia.[1][8]
-
Oral: The oral formulation is usually given as a single dose within one hour prior to chemotherapy or surgery.[8][9]
-
3. Efficacy Assessment:
-
Primary Endpoint: The most common primary endpoint is "complete response," defined as no episodes of emesis and no use of rescue antiemetic medication in the 24 hours following chemotherapy or surgery (the acute phase).[1][3]
-
Secondary Endpoints: These often include the incidence and severity of nausea (assessed using a visual analog scale), the number of emetic episodes, and the time to the first emetic episode or use of rescue medication. For CINV, delayed-onset nausea and vomiting (24-120 hours post-chemotherapy) is also a key endpoint.[3][6]
4. Safety and Tolerability:
-
Adverse events are systematically recorded throughout the study period. Common side effects include headache, dizziness, and constipation.[10]
-
Electrocardiogram (ECG) monitoring is often included to assess for any potential cardiac effects, such as QTc interval prolongation.[10]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in preventing nausea and vomiting.
Experimental Workflow for Efficacy Comparison
Caption: A typical experimental workflow for comparing intravenous and oral dolasetron.
References
- 1. Open-label, Randomized Comparison of the Efficacy of Intravenous Dolasetron Mesylate and Ondansetron in the Prevention of Acute and Delayed Cisplatin-induced Emesis in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous dolasetron and ondansetron in prevention of postoperative nausea and vomiting: a multicenter, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of postoperative nausea and vomiting with single intravenous doses of dolasetron mesylate: a multicenter trial. Dolasetron Mesylate PONV Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dolasetron for the Prevention of CINV in Children With Acute Lymphoblastic Leukemia | Clinical Research Trial Listing [centerwatch.com]
- 7. ijpsi.org [ijpsi.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ichgcp.net [ichgcp.net]
- 10. Pharmacokinetics and safety of single intravenous and oral doses of dolasetron mesylate in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
Dolasetron in the Prophylaxis of Postoperative Nausea and Vomiting: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Postoperative nausea and vomiting (PONV) remains a significant challenge in the perioperative period, affecting patient satisfaction and potentially leading to adverse clinical outcomes. Among the armamentarium of antiemetic agents, the selective serotonin 5-HT3 receptor antagonists have become a cornerstone of prophylaxis. This guide provides a comprehensive meta-analysis of clinical trials involving hydrodolasetron, the active metabolite of dolasetron, for the prevention of PONV, comparing its performance against other therapeutic alternatives.
Comparative Efficacy of Antiemetics for PONV
A comprehensive network meta-analysis of randomized controlled trials provides a broad perspective on the relative efficacy of various antiemetic agents in preventing PONV. The following table summarizes the findings for dolasetron and its key comparators.
Table 1: Comparative Efficacy of Dolasetron and Other Antiemetics for PONV Prophylaxis
| Intervention | Comparator | Outcome | Relative Risk (95% CI) | Certainty of Evidence |
| Dolasetron | Placebo | Prevention of Vomiting | Favors Dolasetron | Low |
| Aprepitant | Placebo | Prevention of Vomiting | 0.26 (0.18 to 0.38) | High |
| Ramosetron | Placebo | Prevention of Vomiting | 0.44 (0.32 to 0.59) | High |
| Granisetron | Placebo | Prevention of Vomiting | 0.45 (0.38 to 0.54) | High |
| Dexamethasone | Placebo | Prevention of Vomiting | 0.51 (0.44 to 0.57) | High |
| Ondansetron | Placebo | Prevention of Vomiting | 0.55 (0.51 to 0.60) | High |
| Droperidol | Placebo | Prevention of Vomiting | Favors Droperidol | Moderate |
| Fosaprepitant | Placebo | Prevention of Vomiting | Favors Fosaprepitant | Moderate |
| Casopitant | Placebo | Prevention of Vomiting | Favors Casopitant | Very Low |
| Tropisetron | Placebo | Prevention of Vomiting | Favors Tropisetron | Very Low |
Data extracted from a Cochrane network meta-analysis.[1][2] The certainty of evidence for dolasetron was rated as low for the prevention of vomiting.[1][2]
Head-to-Head Comparisons with other 5-HT3 Antagonists
Direct and indirect comparisons from meta-analyses focusing on 5-HT3 antagonists offer more specific insights into the relative performance of dolasetron within its class.
Table 2: Dolasetron vs. Other 5-HT3 Antagonists for PONV Prophylaxis
| Comparison | Outcome | Key Findings |
| Dolasetron vs. Ondansetron | Complete Response | No statistically significant difference in preventing PONV.[3][4][5] |
| Dolasetron vs. Granisetron | Complete Response | Studies suggest comparable efficacy between dolasetron and granisetron.[6] |
Dose-Ranging Studies and Optimal Dosing
Several studies have investigated the optimal dose of dolasetron for PONV prophylaxis. A pooled analysis of three large clinical trials concluded that an intravenous dose of 12.5 mg of dolasetron provided the maximal effective dose for preventing PONV, with no significant additional benefit at higher doses.[7] For oral administration, a 50 mg dose was found to be maximally effective.[3]
Safety and Tolerability
The safety profile of dolasetron is consistent with other 5-HT3 receptor antagonists. The most commonly reported adverse events are mild to moderate and include headache and dizziness.[6][8]
Table 3: Common Adverse Events Associated with Dolasetron for PONV
| Adverse Event | Incidence |
| Headache | Mild to Moderate |
| Dizziness | Mild to Moderate |
Experimental Protocols of Key Clinical Trials
The following sections detail the methodologies of pivotal clinical trials that have informed the understanding of dolasetron's efficacy and safety in PONV. These trials adhere to the principles outlined in the CONSORT (Consolidated Standards of Reporting Trials) statement.[1][9][10][11][12]
Philip et al. (2000): Dolasetron for PONV Prophylaxis in Outpatient Surgery
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[6]
-
Patient Population: 1030 patients undergoing outpatient surgery with general anesthesia.[6]
-
Interventions: Patients received intravenous dolasetron mesylate at doses of 12.5 mg, 25 mg, 50 mg, or 100 mg, or a placebo.[6]
-
Primary Outcome Measure: The proportion of patients with a "complete response," defined as being free of emesis and not requiring rescue medication for the 24-hour period after study drug administration.[6]
-
Secondary Outcome Measures: Survival time without rescue medication and nausea assessment using a visual analogue scale (VAS).[6]
Kovac et al. (1997): Treatment of Established PONV with Dolasetron
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 620 patients who developed PONV after outpatient surgery under general anesthesia.
-
Interventions: Patients received a single intravenous dose of dolasetron at 12.5 mg, 25 mg, 50 mg, or 100 mg, or a placebo.
-
Primary Outcome Measure: "Complete response," defined as no emetic episodes and no need for rescue medication over 24 hours.
-
Secondary Outcome Measures: Time to the first emetic episode or rescue medication, and patient-rated nausea and satisfaction with antiemetic therapy using a visual analog scale (VAS).
Mandatory Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonists
Caption: Mechanism of action of dolasetron (this compound) in preventing PONV.
PRISMA Flow Diagram for a Representative Meta-Analysis
Caption: PRISMA flow diagram illustrating the study selection process.
References
- 1. consort-spirit.org [consort-spirit.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. "Treatment of postoperative nausea and vomiting with single intravenous" by A L Kovac, P E Scuderi et al. [scholarlyworks.lvhn.org]
- 4. ashp.org [ashp.org]
- 5. researchgate.net [researchgate.net]
- 6. Dolasetron for the prevention of postoperative nausea and vomiting following outpatient surgery with general anaesthesia: a randomized, placebo-controlled study. The Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention and treatment of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consolidated Standards of Reporting Trials - Wikipedia [en.wikipedia.org]
- 10. CONSORT 2025 statement: updated guideline for reporting randomised trials | The BMJ [bmj.com]
- 11. resources.equator-network.org [resources.equator-network.org]
- 12. Treatment of postoperative nausea and vomiting with single intravenous doses of dolasetron mesylate: a multicenter trial. Dolasetron Mesylate PONV Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Hydrodolasetron: A Procedural Guide for Laboratory Professionals
The proper disposal of hydrodolasetron, an antiemetic agent, is a critical component of laboratory safety and environmental responsibility. As with many pharmaceuticals, improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Regulatory Framework for Pharmaceutical Disposal
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[5] The DEA regulates the disposal of controlled substances to prevent diversion.[6] While this compound is not a controlled substance, it is crucial to follow all applicable federal, state, and local regulations for pharmaceutical waste.
Summary of Regulatory Considerations
| Regulatory Body | Key Regulations and Guidelines | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA)[4][5] | Governs the disposal of hazardous pharmaceutical waste. This compound waste may be classified as hazardous depending on its characteristics or formulation. The RCRA prohibits the sewering of hazardous pharmaceutical waste.[4] |
| DEA | Secure and Responsible Drug Disposal Act[6] | While this compound is not a DEA-scheduled controlled substance, facilities must have clear protocols to differentiate and properly manage controlled versus non-controlled substances. |
| State Regulations | Varies by state (e.g., California's Medical Waste Management Act)[6][7] | States may have more stringent requirements for pharmaceutical waste disposal, including specific labeling and disposal timelines.[7] |
| Safety Data Sheet (SDS) | Product-specific information on hazards, handling, and disposal. | The SDS for dolasetron mesylate, the prodrug of this compound, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating disposal as a hazardous material.[8] It recommends disposal via an approved waste disposal plant.[8] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound in a research or laboratory setting. This procedure is based on general best practices for pharmaceutical waste management and should be adapted to comply with specific institutional and local regulations.
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused or expired drug product, solutions, contaminated personal protective equipment (PPE) such as gloves and gowns, and any labware (e.g., vials, syringes, tubing).[9]
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous waste.
-
-
Containerization and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[10]
-
The container label should include the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of the contents.
-
-
Storage:
-
Store the hazardous waste container in a secure, designated area away from general lab traffic.
-
Ensure the storage area is well-ventilated and that the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[11]
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if requested.
-
-
Documentation:
-
Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements. This may include a hazardous waste manifest provided by the disposal company.
-
Important Considerations:
-
Do Not Sewer: Under no circumstances should this compound or materials contaminated with it be flushed down the drain or disposed of in the regular trash.[4][12] This is to prevent the contamination of water supplies and harm to aquatic life.[1][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and its waste.[13]
-
Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures for hazardous materials. Absorb the spill with an inert material and place it in the hazardous waste container.[9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not typically developed, as disposal methods are dictated by established regulatory guidelines for pharmaceutical and hazardous waste.[4][5] The primary method for the disposal of non-controlled hazardous pharmaceutical waste is incineration at a permitted facility.[4][11] This method is designed to destroy the active pharmaceutical ingredient, preventing its release into the environment. Adherence to the procedural steps outlined above, in conjunction with institutional and local regulations, constitutes the accepted protocol for safe disposal.
References
- 1. chemtrust.org [chemtrust.org]
- 2. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. sandiegocounty.gov [sandiegocounty.gov]
- 8. Dolasetron mesylate|MSDS [dcchemicals.com]
- 9. ph.health.mil [ph.health.mil]
- 10. ashp.org [ashp.org]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. epa.gov [epa.gov]
- 13. s3.amazonaws.com [s3.amazonaws.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Hydrodolasetron
FOR IMMEDIATE RELEASE
This guide provides essential safety and logistical information for the handling of Hydrodolasetron, a metabolite of the antiemetic drug dolasetron mesylate. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal of materials. Adherence to these protocols is critical to minimize exposure risk and maintain a safe research environment.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling solid compound (weighing, compounding) | Double chemotherapy gloves, disposable gown, N95 respirator, and face shield. |
| Preparing solutions | Double chemotherapy gloves, disposable gown, and face shield. |
| Administering the compound (in vitro/in vivo) | Chemotherapy gloves and a disposable gown. |
| Handling waste and cleaning spills | Double chemotherapy gloves, disposable gown, face shield, and N95 respirator. |
Experimental Protocols for Safe Handling
Receiving and Storage: Upon receipt, inspect the container for any damage or leakage. The container should be wiped down with a suitable decontaminating agent. Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials.
Preparation of Solutions:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Wear two pairs of chemotherapy-tested gloves, with the outer glove covering the cuff of a disposable gown.[1][2]
-
A face shield and an N95 respirator should be used when handling the powder form to protect against splashes and inhalation.[2]
-
Use a closed system transfer device (CSTD) whenever possible to minimize the risk of generating aerosols.[1]
-
Slowly add the diluent to the solid, avoiding vigorous shaking that could create aerosols.
-
After preparation, wipe down the exterior of the container and all surfaces in the work area with a decontaminating solution.
-
Remove PPE in the reverse order it was put on, ensuring not to touch the contaminated outer surfaces. Dispose of all single-use PPE in a designated hazardous waste container.
Administration:
-
When administering this compound solutions, wear chemotherapy gloves and a disposable gown.[1]
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
-
After administration, dispose of all sharps and contaminated materials in appropriate, clearly labeled hazardous waste containers.
Operational and Disposal Plans
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate the immediate area if the spill is large or involves a significant amount of powder.
-
Don the appropriate PPE, including double gloves, a gown, a face shield, and an N95 respirator.[3]
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid creating dust.
-
Clean the spill area from the outside in with a decontaminating agent, followed by a neutral detergent, and finally with water.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Waste Disposal: All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[4]
-
Segregate hazardous waste from regular trash.
-
Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.
-
Follow institutional and local regulations for the final disposal of chemical waste, which typically involves incineration by a licensed contractor.[5][6]
-
Empty medication bottles should have their labels scratched out to protect personal information before disposal.[7][8]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pogo.ca [pogo.ca]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashp.org [ashp.org]
- 4. ph.health.mil [ph.health.mil]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. DSpace [iris.who.int]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
